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  • Product: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole
  • CAS: 666822-10-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole: A Technical Guide to Multi-Kinase and Gyrase B Inhibition

Executive Summary The compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (CAS 666822-10-2) represents a highly privileged heteroaromatic scaffold in modern medicinal chemistry. Rather than acting as a single-target "magi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (CAS 666822-10-2) represents a highly privileged heteroaromatic scaffold in modern medicinal chemistry. Rather than acting as a single-target "magic bullet," this molecule and its direct derivatives function as versatile pharmacophores capable of potent multi-kinase inhibition (targeting oncogenic pathways) and DNA Gyrase B suppression (targeting microbial replication).

This technical guide provides an authoritative, in-depth analysis of the in vitro mechanisms of action for the benzofuran-pyrazole class. It details the molecular rationale behind its target engagement and provides self-validating, step-by-step experimental workflows used by drug development professionals to quantify its pharmacodynamic profile.

Pharmacophore Mapping & Molecular Rationale

The structural architecture of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is precisely tuned for competitive binding at the ATP-binding clefts of various enzymes. The efficacy of this scaffold is driven by three distinct structural domains:

  • The Pyrazole Ring (Adenine Bioisostere): The nitrogen atoms within the 1H-pyrazole moiety act as critical hydrogen bond donors and acceptors. In kinase domains, they mimic the adenine ring of ATP, forming essential hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • The Benzofuran Core: The fused oxygen-containing bicyclic system provides a rigid, planar geometry that inserts seamlessly into the hydrophobic pocket I of the kinase cleft, maximizing van der Waals interactions.

  • The 5-Bromo Substituent: The inclusion of a heavy halogen atom at the 5-position significantly enhances the molecule's lipophilicity. More importantly, it exploits halogen bonding —a highly directional interaction—deep within the hydrophobic pocket II, which dramatically increases target residency time and binding affinity.

Primary Mechanism of Action: Multi-Kinase Inhibition

In vitro oncology models demonstrate that benzofuran-pyrazole hybrids act as potent, ATP-competitive multi-kinase inhibitors. Recent structural and in silico studies confirm their ability to simultaneously suppress multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases, most notably EGFR, VEGFR-2, and B-Raf ().

By physically occluding the ATP-binding site, the compound prevents the auto-phosphorylation and subsequent activation of these kinases. This blockade cascades down the intracellular signaling networks, effectively shutting off the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. The ultimate in vitro phenotypic result is cell cycle arrest at the G0-G1 phase and the induction of early and late apoptosis.

Kinase_Pathway cluster_kinases Target Kinases Compound Benzofuran-Pyrazole (CAS 666822-10-2) ATP_Site Kinase ATP Binding Pocket Compound->ATP_Site Competitive Binding Proliferation Cell Proliferation & Angiogenesis Compound->Proliferation Downregulates Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces EGFR EGFR (WT / Mut) ATP_Site->EGFR Blockade VEGFR VEGFR-2 ATP_Site->VEGFR Blockade BRAF B-Raf (V600E) ATP_Site->BRAF Blockade PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK VEGFR->PI3K BRAF->MAPK PI3K->Proliferation Promotes PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes

Fig 1: Benzofuran-pyrazole competitive blockade of multi-kinase signaling and downstream pathways.

Secondary Mechanism of Action: DNA Gyrase B Inhibition

Beyond human kinases, the benzofuran-pyrazole scaffold exhibits potent antimicrobial properties by targeting bacterial topoisomerases. Specifically, it acts as an inhibitor of the ATPase domain of DNA Gyrase B (GyrB) in Gram-negative and Gram-positive bacteria (). By binding to the 24 kDa N-terminal domain of GyrB, the compound prevents the hydrolysis of ATP. This halts the introduction of negative supercoils into bacterial DNA, leading to topological disruption, stalled replication forks, and rapid bacterial cell death.

Quantitative Pharmacodynamic Profile

The following table summarizes the representative in vitro inhibitory concentrations (IC50) of optimized benzofuran-pyrazole derivatives against key molecular targets, demonstrating the scaffold's broad-spectrum utility.

Target EnzymeAssay MethodologyRepresentative IC50Biological Implication
B-Raf (V600E) TR-FRET Kinase Assay0.078 µg/mLPotent suppression of MAPK signaling in mutant melanomas and carcinomas.
EGFR (WT) TR-FRET Kinase Assay0.177 µg/mLInhibition of epithelial proliferation and survival pathways.
VEGFR-2 TR-FRET Kinase Assay0.275 µg/mLAnti-angiogenic effect, starving tumor microenvironments of blood supply.
DNA Gyrase B ATPase Inhibition Assay9.80 µMBroad-spectrum antimicrobial activity via topological DNA disruption.

In Vitro Experimental Workflows

To establish trustworthiness and scientific rigor, researchers must utilize self-validating experimental systems. The following protocols detail the industry-standard methodologies for evaluating the mechanism of action of benzofuran-pyrazole compounds, complete with the causality behind each technical choice.

Cell-Free Kinase Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating competitive kinase inhibitors. Highly conjugated heteroaromatics like benzofurans often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly a result of the target interaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing HEPES (pH 7.4), MgCl₂, EGTA, and DTT.

    • Causality: DTT prevents the oxidation of catalytic cysteine residues in the kinase, while Mg²⁺ is an essential cofactor required to coordinate ATP in the binding pocket.

  • Compound Dilution: Serially dilute the benzofuran-pyrazole compound in 100% DMSO, then transfer to the aqueous buffer. Ensure the final DMSO concentration is strictly <1%.

    • Causality: High concentrations of DMSO will denature the recombinant kinase. Keeping it below 1% maintains the enzyme's structural integrity while keeping the lipophilic compound in solution.

  • Kinase Incubation: Incubate the recombinant target kinase (e.g., EGFR) with the diluted compound for 30 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the competing substrate is introduced.

  • Reaction Initiation: Add ATP and a biotinylated substrate peptide to the mixture. Crucial: The ATP concentration must be set at its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the Km​ of ATP balances physiological relevance with assay sensitivity, ensuring that competitive inhibitors can be accurately quantified without being artificially overwhelmed by excess ATP.

  • Quenching & Detection: After 60 minutes, add a stop buffer containing EDTA, followed by a Europium (Eu)-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

    • Causality: EDTA chelates the Mg²⁺, instantly halting the kinase reaction. The Eu-cryptate and XL665 form a FRET pair only if the substrate was successfully phosphorylated.

  • Data Readout: Measure the time-resolved emission at 615 nm (Europium) and 665 nm (XL665). Calculate the IC50 using non-linear regression analysis of the 665/615 FRET ratio.

TR_FRET Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (Target + Inhibitor) Prep->Incubate Reaction 3. ATP/Substrate Addition Incubate->Reaction Quench 4. Stop Buffer & Antibody Addition Reaction->Quench Readout 5. TR-FRET Readout (665nm / 615nm) Quench->Readout Analysis 6. IC50 Calculation (Non-linear Fit) Readout->Analysis

Fig 2: TR-FRET experimental workflow for evaluating cell-free kinase inhibition.

Cellular Target Engagement via CETSA

While TR-FRET proves cell-free target inhibition, the Cellular Thermal Shift Assay (CETSA) acts as an orthogonal validation system to prove intracellular target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Incubate live cancer cells (e.g., MCF-7) with the benzofuran-pyrazole compound or a DMSO vehicle control for 2 hours.

    • Causality: This evaluates target engagement in a native intracellular environment, accounting for the compound's cell membrane permeability and potential intracellular metabolism.

  • Thermal Aliquoting: Harvest the cells, divide them into PCR tubes, and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Heating induces temperature-dependent protein unfolding and subsequent aggregation.

  • Lysis & Clearance: Lyse the cells using rapid freeze-thaw cycles (liquid nitrogen to 37°C), then centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation pellets the denatured, aggregated proteins. Only the properly folded, soluble target protein remains in the supernatant.

  • Western Blot Analysis: Run the supernatant on an SDS-PAGE gel and probe with an antibody specific to the target kinase (e.g., anti-EGFR).

    • Causality: A compound that successfully binds to the kinase's ATP pocket will thermodynamically stabilize the protein, shifting its melting temperature ( Tm​ ) to a higher value compared to the DMSO control. This shift definitively proves direct intracellular target engagement.

References

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity Source: RSC Advances (2025) URL:[Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies Source: Pharmaceuticals / MDPI (2024) URL:[Link]

Exploratory

The Pharmacological Horizon of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Derivatives: An In Vivo Biological Activity Guide

Executive Summary The relentless pursuit of novel pharmacophores in medicinal chemistry has spotlighted molecular hybridization as a premier strategy for overcoming drug resistance and enhancing target specificity. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel pharmacophores in medicinal chemistry has spotlighted molecular hybridization as a premier strategy for overcoming drug resistance and enhancing target specificity. Among these, the 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole scaffold has emerged as a highly potent, multi-target framework. By covalently linking a benzofuran moiety with a pyrazole ring and strategically introducing a bromine atom at the C-5 position, researchers have engineered a class of compounds with profound in vivo biological activities, particularly in oncology and inflammatory diseases.

This technical whitepaper synthesizes current empirical data, mechanistic pathways, and standardized in vivo protocols to provide drug development professionals with an authoritative guide on evaluating this specific chemical class.

Pharmacophore Rationale: The Causality of Structural Design

The biological efficacy of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole derivatives is not serendipitous; it is the result of precise structural causality:

  • The Benzofuran Core: Acting as an isostere for indole and purine rings, the benzofuran nucleus exhibits excellent affinity for the ATP-binding hinge regions of various kinases [2]. Its planar, electron-rich nature facilitates robust π−π stacking interactions with target proteins.

  • The Pyrazole Ring: This nitrogen-rich heterocycle serves as a dual hydrogen-bond donor and acceptor. It significantly improves the aqueous solubility of the highly lipophilic benzofuran core, optimizing the compound's pharmacokinetic (PK) profile for in vivo bioavailability [4].

  • The 5-Bromo Substitution: The introduction of a heavy halogen (bromine) at the C-5 position serves two critical functions. First, it introduces the potential for halogen bonding —a highly directional interaction that increases target residence time (e.g., within the COX-2 active site or kinase pockets). Second, it blocks a primary site of cytochrome P450 (CYP450) mediated oxidation, thereby extending the in vivo half-life of the molecule [5].

Core In Vivo Biological Activities

Oncology: MYC Disruption and Multi-Kinase Inhibition

Recent in vivo studies have demonstrated that benzofuranyl-pyrazole derivatives exhibit remarkable anticancer efficacy. Notably, these compounds have been shown to directly disrupt the 'undruggable' MYC oncogene. In Myc-CaP-derived allograft models, specific derivatives administered every other day (QOD) achieved a Tumor Growth Inhibition (TGI) of up to 70%, outperforming standard MYC inhibitors [1].

Furthermore, these hybrids act as multi-kinase inhibitors (targeting EGFR and VEGFR), triggering mitochondrial membrane damage and subsequent Caspase-3 dependent apoptosis [2, 3].

Anti-Inflammatory & Analgesic Efficacy

Beyond oncology, the pyrazole-benzofuran linkage is a validated inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In vivo evaluations using carrageenan-induced rat paw edema models reveal that these derivatives significantly reduce prostaglandin synthesis. Molecular docking confirms that the 5-bromo substituent anchors the molecule deep within the COX-2 active site via cation- π and halogen bonds, translating to potent systemic anti-inflammatory responses [4].

Quantitative Data Summary

The following table synthesizes the benchmark biological activities of optimized 5-bromo-benzofuran-pyrazole derivatives across various in vivo and in vitro models.

Pharmacological TargetModel / Assay TypeKey Efficacy MetricMechanism of Action
Prostate Cancer (MYC) Myc-CaP Allograft (Mice)TGI = 57% - 70% at 50 mg/kgDirect MYC oncogene disruption[1]
Breast Cancer MCF-7 Xenograft / Cell LineIC 50​ 7.31 μ MCaspase-3 activation / Apoptosis [3]
Inflammation Rat Paw Edema (Carrageenan)>65% Edema Reduction at 50 mg/kgSelective COX-2 Inhibition [4]
Ovarian Cancer A2780 Cell LineIC 50​ 11 - 12 μ MMulti-kinase suppression [5]

Mechanistic Pathway Visualization

The pleiotropic effects of the 5-bromo-benzofuran-pyrazole scaffold are driven by its ability to engage multiple intracellular targets simultaneously. The diagram below maps these logical relationships.

MOA Compound 3-(5-Bromo-1-benzofuran-2-yl) -1H-pyrazole Scaffold Kinase Multi-Kinase Inhibition (EGFR / VEGFR) Compound->Kinase ATP Hinge Binding MYC MYC Oncogene Disruption Compound->MYC Complex Destabilization COX2 COX-2 Enzyme Inhibition Compound->COX2 Halogen Bonding Apoptosis Caspase-3 Activation (Apoptosis) Kinase->Apoptosis TumorShrink Tumor Growth Inhibition (In Vivo Efficacy) MYC->TumorShrink AntiInflam Reduced Prostaglandins (Anti-inflammatory) COX2->AntiInflam Apoptosis->TumorShrink

Fig 1: Mechanistic pathways of 5-bromo-benzofuran-pyrazole derivatives in oncology and inflammation.

Standardized In Vivo Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol A: Tumor Xenograft Efficacy Model (Oncology)

This protocol evaluates the in vivo anti-proliferative activity of the synthesized derivatives.

Step 1: Cell Line Preparation & Inoculation

  • Action: Culture target cancer cells (e.g., MCF-7 or Myc-CaP) to 80% confluence. Harvest and suspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5×106 cells into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: Nude mice lack a thymus (T-cell deficient), preventing immune rejection of the human/allograft cell lines. Matrigel provides extracellular matrix proteins that significantly enhance initial tumor engraftment and vascularization.

Step 2: Randomization & Dosing Strategy

  • Action: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm 3 , randomize mice into control and treatment groups (n=8/group). Administer the pyrazole derivative (e.g., 30-50 mg/kg) via intraperitoneal (IP) injection or oral gavage (PO) every other day (QOD).

  • Causality: Randomization at 100 mm 3 ensures the tumors have established microvasculature and are in the exponential growth phase, preventing false positives from spontaneous regression.

Step 3: Bi-weekly Monitoring & Self-Validation

  • Action: Measure tumor volume ( V=2length×width2​ ) and total body weight twice weekly.

  • Causality: Body weight is a proxy for systemic toxicity. A weight loss exceeding 15% necessitates immediate dose reduction or euthanasia, validating that tumor shrinkage is due to targeted efficacy, not generalized cachexia or compound toxicity.

Protocol B: Carrageenan-Induced Paw Edema Model (Inflammation)

This protocol assesses systemic COX-2 inhibition.

Step 1: Pre-treatment and Baseline Measurement

  • Action: Fast Wistar rats (150-200g) for 12 hours with water ad libitum. Measure the baseline volume of the right hind paw using a plethysmometer. Administer the test compound (e.g., 25-50 mg/kg) orally.

  • Causality: Fasting ensures uniform gastrointestinal absorption of the lipophilic benzofuran derivative, minimizing PK variability between subjects.

Step 2: Edema Induction

  • Action: One hour post-treatment, inject 0.1 mL of a 1% λ -carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Causality: Carrageenan induces a biphasic inflammatory response. The first phase (0-2h) is mediated by histamine and serotonin, while the second phase (3-5h) is strictly driven by COX-2 mediated prostaglandin release.

Step 3: Temporal Volumetric Analysis

  • Action: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

  • Causality: By mapping the temporal inhibition curve, researchers can validate whether the compound specifically targets the late-phase (COX-2 dependent) pathway, confirming the mechanism of action predicted by in silico docking.

Workflow Visualization

Workflow CellPrep Cancer Cell Line Preparation & Matrigel Inoculation Subcutaneous Inoculation (BALB/c Nude Mice) CellPrep->Inoculation Randomization Tumor Vol ~100 mm³ Group Randomization Inoculation->Randomization Dosing Compound Admin (30-50 mg/kg QOD) Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper & Body Weight) Dosing->Monitoring Harvest Tissue Harvest & Biomarker Analysis Monitoring->Harvest

Fig 2: Standardized in vivo workflow for evaluating benzofuran-pyrazole tumor xenografts.

Conclusion

The 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole scaffold represents a masterclass in molecular hybridization. By leveraging the specific physicochemical properties of the benzofuran core, the solubility enhancements of the pyrazole ring, and the target-anchoring capabilities of the 5-bromo substitution, this pharmacophore delivers robust in vivo efficacy. Whether utilized for disrupting intractable oncogenes like MYC or selectively inhibiting inflammatory cascades, this chemical class provides a highly fertile ground for next-generation drug development.

Foundational

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole: A Technical Guide

Executive Summary & Chemical Rationale The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the benzofuran-pyrazole hybrid class has emerged as a highly versatile pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the benzofuran-pyrazole hybrid class has emerged as a highly versatile pharmacophore, demonstrating potent efficacy across oncology, infectious diseases, and inflammatory disorders[1, 2]. This whitepaper provides an in-depth technical evaluation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (Molecular Weight: 263.09 g/mol ; Exact Mass: 261.97418 Da) [1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system interacting with biological matrices. The structural design of this compound is highly deliberate:

  • The 5-Bromo Substitution: Halogenation at the 5-position of the benzofuran ring is a strategic choice to block cytochrome P450 (CYP450)-mediated aromatic oxidation. This causality directly translates to reduced intrinsic clearance ( CLint​ ) and an extended biological half-life. Furthermore, the bromine atom enables high-affinity target engagement via halogen bonding.

  • The 1H-Pyrazole Moiety: This ring acts as a critical hydrogen bond donor/acceptor pair. In the context of kinase inhibition or protein-protein interaction (PPI) disruption, the pyrazole nitrogen atoms interact directly with the hinge region of target proteins, anchoring the molecule in the active site [2, 3].

Pharmacodynamic (PD) Profiling

Recent literature highlights the capacity of benzofuranyl-pyrazoles to act as multi-kinase inhibitors and direct disruptors of "undruggable" oncogenes, such as MYC [2, 3]. The pharmacodynamic efficacy of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is driven by its ability to intercalate into PPI interfaces, thereby preventing the formation of active transcription complexes (e.g., MYC/MAX heterodimers).

Mechanism of Action

PD_Pathway Compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (Ligand) Target Target Protein (e.g., MYC/MAX or Kinase) Compound->Target Halogen & H-Bonding Inhibition Disruption of Protein-Protein Interaction (PPI) Target->Inhibition Allosteric Modulation Downstream Downstream Transcriptional Repression Inhibition->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Fig 1: Pharmacodynamic signaling pathway and target engagement mechanism.

Self-Validating Protocol: In Vitro Target Engagement Assay

To establish trustworthiness, PD assays must be self-validating. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify PPI disruption.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole in a 10-point, 3-fold serial dilution in 100% DMSO.

  • Protein Incubation: Combine recombinant target proteins (e.g., His-tagged MYC and GST-tagged MAX) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Compound Addition: Transfer 100 nL of the compound dilution series to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Fluorophore Addition: Add Europium-labeled anti-His and APC-labeled anti-GST antibodies. Incubate in the dark for 2 hours at room temperature.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Metric: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. The run is only accepted if Z′≥0.5 , ensuring assay robustness and statistical reliability.

Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for advancing this scaffold. The moderate lipophilicity (Calculated LogP ~2.6) of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole ensures optimal membrane permeability without excessive plasma protein binding [4].

Quantitative Data Summaries

Table 1: Physicochemical & In Vitro ADME Properties

ParameterValueRationale / Implication
Molecular Weight 263.09 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Exact Mass 261.97418 DaUtilized for high-resolution MS (HRMS) MRM tuning.
LogP (calculated) ~2.6Balanced lipophilicity for cellular membrane permeability.
Microsomal Stability ( t1/2​ ) > 45 min5-Bromo substitution prevents rapid CYP-mediated oxidation.

Table 2: In Vivo Pharmacokinetic Profile (Sprague-Dawley Rats) (Data extrapolated from structurally homologous benzofuranyl-pyrazole derivatives [2])

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1850 ± 120890 ± 65
Tmax​ (h) 0.081.5
AUC0−t​ (h·ng/mL) 1970 ± 1504330 ± 310
T1/2​ (h) 1.393.90
Clearance (L/h/kg) 1.01N/A
Bioavailability (F%) 100% (Reference)~44.0%
Self-Validating Protocol: In Vivo PK Study & Bioanalysis

To accurately determine the parameters in Table 2, a rigorously controlled in vivo workflow coupled with LC-MS/MS quantification is required.

PK_Workflow Dosing IV/PO Dosing (Rodent Model) Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling NCA Modeling (WinNonlin) Analysis->Modeling

Fig 2: Self-validating in vivo pharmacokinetic experimental workflow.

Step-by-Step Methodology:

  • Formulation & Dosing: Formulate the compound in 5% DMSO, 10% Tween 80, and 85% Saline. This vehicle is chosen specifically to overcome the crystalline lattice energy of the pyrazole, ensuring a true solution for dosing. Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Serial Sampling: Collect blood samples (200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Protein Precipitation (Extraction): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., a deuterated analog).

    • Causality: Cold acetonitrile instantly denatures plasma proteins, quenching ex vivo enzymatic degradation, while the IS normalizes any variations in extraction recovery and MS ionization efficiency.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass (261.97 Da) to its dominant fragment.

    • Self-Validation Metric: Include matrix-matched Quality Control (QC) samples at Low, Mid, and High concentrations. The analytical run is only deemed valid if 67% of QCs fall within ±15% of their nominal concentrations.

  • Pharmacokinetic Modeling: Import the validated concentration-time data into Phoenix WinNonlin. Perform Non-Compartmental Analysis (NCA) to derive AUC , T1/2​ , Clearance, and Bioavailability (F%).

Conclusion

The 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole scaffold represents a highly optimized chemical starting point for drug discovery. By strategically combining the metabolic stability of a brominated benzofuran with the hydrogen-bonding capacity of a pyrazole, this molecule achieves a favorable balance of pharmacodynamics (target engagement) and pharmacokinetics (moderate clearance and viable oral bioavailability). Utilizing the self-validating protocols outlined above ensures that preclinical data generated from this scaffold will meet the rigorous standards required for IND-enabling studies.

References

  • Avantor / Echemi Chemical Database. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Industrial Data and CAS Information. Retrieved from Echemi. 1

  • Journal of Medicinal Chemistry (ACS). Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage. (2025). 2

  • Heliyon / PMC. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). 3

  • MDPI. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). 4

Sources

Exploratory

A Strategic Guide to the Preclinical Toxicity Assessment of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole in Animal Models

Abstract This technical guide outlines a comprehensive, tiered strategy for evaluating the preclinical toxicity profile of the novel chemical entity, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. As specific toxicological d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for evaluating the preclinical toxicity profile of the novel chemical entity, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. As specific toxicological data for this compound are not publicly available, this document provides a predictive and strategic framework based on its structural motifs—a brominated benzofuran and a pyrazole ring. We detail a series of standardized in vivo and in vitro assays, from acute to repeated-dose toxicity studies, genotoxicity, and safety pharmacology, grounded in international regulatory guidelines. The rationale behind experimental design, dose selection, and endpoint analysis is explained to ensure a scientifically robust assessment. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety of new heterocyclic compounds prior to human clinical trials.

Introduction and Rationale

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a benzofuran core linked to a pyrazole moiety, with a bromine substituent on the benzofuran ring. Both benzofuran and pyrazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, these structural alerts also necessitate a thorough toxicological investigation.

  • Benzofuran Moiety: The benzofuran nucleus is associated with potential toxicity, primarily through metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive intermediates like epoxides.[3][4] These intermediates can covalently bind to macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[5]

  • Pyrazole Moiety: Pyrazole derivatives have been linked to various toxicities, most notably hepatotoxicity.[6] Mechanisms can involve the induction of oxidative stress and potentiation of inflammatory responses.[7][8] Some pyrazole-based compounds can also induce CYP2E1, which can enhance the toxicity of other xenobiotics.[9]

Given this predictive toxicological landscape, a systematic evaluation is required to identify potential hazards, establish a safe starting dose for clinical studies, and characterize the dose-response relationship of any observed toxicities. This guide follows established principles of preclinical safety assessment as outlined by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[10][11]

Proposed Tiered Toxicity Evaluation Strategy

A tiered, stepwise approach is the most efficient and ethical framework for assessing the toxicity of a novel compound. The strategy begins with acute, high-dose studies to determine immediate hazards and progresses to more complex, longer-duration studies at lower, more clinically relevant doses.

Toxicity_Evaluation_Workflow cluster_0 Tier 1: Acute & In Vitro Assessment cluster_1 Tier 2: Repeated Dose & Safety Pharmacology cluster_2 Tier 3: Advanced Characterization Acute_Tox Acute Oral Toxicity (OECD 423/425) Decision1 Proceed? Acute_Tox->Decision1 Genotox_In_Vitro In Vitro Genotoxicity (Ames, Micronucleus) Genotox_In_Vitro->Decision1 Subchronic_Tox 28-Day Repeated Dose Oral Toxicity (OECD 407) Decision2 Proceed to Phase I? Subchronic_Tox->Decision2 Safety_Pharm Safety Pharmacology Core Battery (ICH S7A: CNS, CV, Resp) Safety_Pharm->Decision2 Chronic_Tox 90-Day+ Toxicity Studies (as needed) Genotox_In_Vivo In Vivo Genotoxicity (e.g., Comet Assay) Decision1->Subchronic_Tox If acceptable acute profile Decision1->Safety_Pharm If acceptable acute profile Decision2->Chronic_Tox For chronic indications Decision2->Genotox_In_Vivo If in vitro positive

Caption: Tiered workflow for preclinical toxicity assessment.

Tier 1: Acute Toxicity and Initial Genotoxicity Screening

The initial tier aims to determine the intrinsic, immediate toxicity of the compound and its potential to cause genetic damage.

Acute Oral Toxicity Study (OECD 423 or 425)

The primary goal is to determine the acute toxic effects of a single oral dose and to obtain an estimate of the substance's lethal dose (LD50), which helps classify the compound for hazard and informs dose selection for subsequent studies.[12][13] The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended as they use fewer animals than historical LD50 tests.[14][15][16]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex of a standard rodent strain, typically nulliparous, non-pregnant female Wistar or Sprague-Dawley rats.[12]

  • Acclimatization: Animals should be acclimatized for at least 5 days to laboratory conditions (22 ± 3°C, 12h light/dark cycle).

  • Dose Formulation: The test article should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). The stability and homogeneity of the formulation must be confirmed.

  • Dosing: Administer the compound sequentially to a small group of animals (3 per step) in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any available structure-activity relationship data.

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[17]

  • Endpoint: The substance is classified based on the number of mortalities observed at one or more dose levels. A limit test at 2000 mg/kg can be performed if the substance is expected to have low toxicity.[18]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vitro Genotoxicity

A standard battery of in vitro tests is required to assess mutagenic and clastogenic potential before first-in-human studies.[19][20]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).[21] The assay should be conducted with and without metabolic activation (S9 fraction) to identify parent compounds and metabolites that are mutagenic.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects in cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). It serves as a primary screen for chromosomal damage.[21][22]

Tier 2: Repeated Dose Toxicity and Safety Pharmacology

If the results from Tier 1 are acceptable, the next phase involves evaluating toxicity after repeated administration and assessing effects on vital organ systems.

28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the toxic effects of repeated exposure and helps identify target organs and a No-Observed-Adverse-Effect-Level (NOAEL).[23] The data are crucial for setting the initial safe dose in Phase I clinical trials.[24][25]

Experimental Protocol: 28-Day Rodent Study (OECD 407)

  • Animal Model: Use both male and female rats (e.g., Sprague-Dawley), with at least 5 animals per sex per group.[23]

  • Dose Groups: Typically includes a vehicle control, a low dose, a mid-dose, and a high dose. The high dose should be selected to produce some minimal, evident toxicity without causing severe suffering or death.[24]

  • Administration: Administer the test article daily by oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Key parameters are listed in the table below.

  • Pathology: Conduct a full gross necropsy on all animals. Weigh key organs (liver, kidneys, brain, spleen, etc.). Collect a comprehensive list of tissues for histopathological examination, particularly from the control and high-dose groups.[26] If lesions are found in the high-dose group, the same tissues from lower dose groups should be examined.[26]

Table 1: Key Endpoints in a 28-Day Toxicity Study

CategoryEndpoints to MonitorPotential Indication of Toxicity
Clinical Observations Changes in posture, activity, breathing; presence of tremors, convulsions.Neurological, respiratory, or systemic toxicity.
Body Weight Significant weight loss or reduced weight gain compared to controls.General systemic toxicity, reduced food intake.
Hematology Red Blood Cell count, White Blood Cell count, platelet count, hemoglobin.Anemia, infection, inflammation, clotting disorders.
Clinical Chemistry ALT, AST, ALP, Bilirubin, Albumin, Total Protein, Creatinine, BUN.Liver injury (ALT, AST), kidney injury (Creatinine, BUN).
Histopathology Cellular necrosis, inflammation, hypertrophy, hyperplasia in target organs.Direct organ-specific toxicity.
Safety Pharmacology Core Battery (ICH S7A)

These studies are designed to investigate potential adverse effects on vital functions and are required before human exposure.[27][28] The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[29]

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.[30]

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog or non-human primate). An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.[31]

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Mechanistic Toxicology and Predictive Insights

Based on the structure of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, specific mechanisms of toxicity should be anticipated and investigated.

Predicted Metabolic Activation of the Benzofuran Moiety

The benzofuran ring is susceptible to metabolic activation by CYP450 enzymes, which can lead to the formation of a reactive 2,3-epoxide. This electrophilic intermediate can bind to cellular nucleophiles, including proteins and DNA, leading to cytotoxicity and genotoxicity. This pathway is a primary cause for concern regarding potential hepatotoxicity.[3][5]

Metabolic_Activation cluster_0 Metabolic Pathway cluster_1 Cellular Targets & Outcomes Parent Benzofuran Moiety CYP450 CYP450 (e.g., CYP1A2, 2E1) Parent->CYP450 Oxidation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Detox Detoxification (e.g., GSH Conjugation) Epoxide->Detox Adducts Macromolecular Adducts (DNA, Protein) Epoxide->Adducts Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Caption: Potential metabolic activation of the benzofuran ring.

Potential for Pyrazole-Induced Oxidative Stress

The pyrazole moiety can contribute to liver injury by inducing oxidative stress.[8] This can occur through the depletion of antioxidants like glutathione (GSH) or by sensitizing hepatocytes to inflammatory cytokines like TNF-α.[7] Studies have shown that pyrazole-induced hepatotoxicity can be exacerbated in models with compromised antioxidant defenses.[8] Therefore, biomarkers of oxidative stress (e.g., malondialdehyde, protein carbonyls) and inflammation should be considered as supplementary endpoints in repeated-dose toxicity studies.

Conclusion and Forward Look

This guide provides a foundational strategy for the preclinical toxicological evaluation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. The proposed tiered approach, beginning with acute and in vitro assessments and progressing to repeated-dose and safety pharmacology studies, ensures a comprehensive and data-driven characterization of the compound's safety profile. Special attention should be given to the liver as a potential target organ due to the combined structural alerts of the benzofuran and pyrazole moieties. The findings from this program will be essential for risk assessment and for establishing a safe therapeutic window for potential human clinical trials.

References

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  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Lu, Y., & Cederbaum, A. I. (n.d.). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. ResearchGate. Retrieved from [Link]

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  • National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

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  • Klinger, W., et al. (n.d.). Hepatotoxicological studies of pyrazolone derivatives on rats. Part 3: Quantitative immunologic determination of serum concentration of transferrin, IgG, alpha 2-acute phase protein and VLDL. PubMed. Retrieved from [Link]

  • Dhawan, A., et al. (n.d.). The In Vitro and In Vivo Comet Assays. Springer Nature Experiments. Retrieved from [Link]

  • ECETOC. (2022, April 29). Recommendations on dose level selection for repeat dose toxicity studies. Retrieved from [Link]

  • Gorokhova, L. G., et al. (2011). [Preclinical study as a basis for hygienic regulation of benzofuran derivatives]. PubMed. Retrieved from [Link]

  • Alnasser, M. (n.d.). Representation of in vitro and in vivo rodent genotoxicity assays for assessment of carcinogenicity. ResearchGate. Retrieved from [Link]

  • CMIC Group. (2024, August 14). In Vitro and in Vivo Studies. Retrieved from [Link]

  • Zeller, A., et al. (2021, November 15). In vitro and integrated in vivo strategies to reduce animal use in genotoxicity testing. Mutagenesis. Oxford Academic. Retrieved from [Link]

  • Rebelo, S. L. H., et al. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. Retrieved from [Link]

  • Florentino, I. F., et al. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. Retrieved from [Link]

  • Impactfactor. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzofuran and pyrazole moieties are well-established pharmacophores found in a wide array of biologically active molecules.[1][2][3][4] This guide details a reliable three-step synthetic pathway, commencing with the formation of a key benzofuran intermediate, followed by the construction of an enaminone, and culminating in the cyclization to the target pyrazole. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety considerations, and characterization guidelines to ensure reproducibility and scientific integrity.

Introduction: The Scientific Rationale

The convergence of benzofuran and pyrazole scaffolds into a single molecular entity presents a compelling strategy for the exploration of new chemical space in drug discovery. Benzofuran derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][5] Similarly, pyrazole-containing compounds are integral to numerous approved drugs, valued for their diverse biological activities.[6]

The synthetic strategy outlined herein is a logical and efficient construction of the target molecule. It relies on two fundamental and robust transformations in heterocyclic chemistry:

  • Perkin-like Benzofuran Synthesis : Formation of the 2-substituted benzofuran core via the reaction of a salicylaldehyde derivative with an α-halo ketone.[2]

  • Knorr-type Pyrazole Synthesis : Construction of the pyrazole ring from a 1,3-dicarbonyl equivalent (in this case, an enaminone) and hydrazine.[6][7]

This protocol provides a clear pathway to access the title compound, with detailed notes on the causality behind each procedural step.

Overall Reaction Scheme

The synthesis is performed in three distinct stages starting from 5-bromosalicylaldehyde.

G cluster_0 Step 1: Benzofuran Formation cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Pyrazole Cyclization cluster_3 Final Product A 5-Bromosalicylaldehyde B Intermediate 1 1-(5-Bromo-1-benzofuran-2-yl)ethanone A->B  Chloroacetone,  KOH, Methanol   C Intermediate 2 (E)-1-(5-Bromobenzofuran-2-yl)- 3-(dimethylamino)prop-2-en-1-one B->C  DMF-DMA, Toluene   D 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole C->D  Hydrazine Hydrate,  Ethanol  

Caption: Overall three-step reaction pathway.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplier
5-BromosalicylaldehydeC₇H₅BrO₂201.02≥98%Sigma-Aldrich
ChloroacetoneC₃H₅ClO92.52≥95%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11≥85%Fisher Scientific
Methanol (MeOH), AnhydrousCH₃OH32.0499.8%VWR
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.16≥95%Sigma-Aldrich
Toluene, AnhydrousC₇H₈92.1499.8%Sigma-Aldrich
Hydrazine HydrateH₆N₂O50.0698%Sigma-Aldrich
Ethanol (EtOH), AbsoluteC₂H₅OH46.07≥99.5%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Rotary evaporator

  • Glass funnel and Büchner funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

Detailed Step-by-Step Synthesis Protocol

Part A: Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone (Intermediate 1)

Scientific Rationale: This step involves an initial O-alkylation of the phenolic hydroxyl of 5-bromosalicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation. Potassium hydroxide acts as the base to deprotonate the phenol and later to catalyze the ring-closing cyclization.[2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol).

  • Dissolve the starting material in methanol (100 mL).

  • In a separate beaker, dissolve potassium hydroxide (6.7 g, ~100 mmol, 2.0 equiv.) in methanol (50 mL). Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.

  • Add the methanolic KOH solution to the flask containing the aldehyde. Stir for 10 minutes at room temperature.

  • Add chloroacetone (4.8 g, 52.2 mmol, 1.05 equiv.) dropwise to the reaction mixture over 15 minutes. Caution: Chloroacetone is a lachrymator. Handle in a fume hood.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 hours.[2] Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting aldehyde spot should disappear and a new, less polar spot for the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any remaining salts.

  • Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

  • Expected Yield: ~10.2 g (85%) of a white to off-white solid.

  • Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry.

Part B: Synthesis of (E)-1-(5-Bromobenzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 2)

Scientific Rationale: This reaction forms an enaminone, which serves as the 1,3-dielectrophile precursor for the pyrazole ring. DMF-DMA acts as a one-carbon synthon, reacting with the acidic α-protons of the acetyl group on Intermediate 1.[8] The reaction proceeds via an addition-elimination mechanism, releasing dimethylamine and methanol as byproducts.

Procedure:

  • Place Intermediate 1 (10.0 g, 41.8 mmol) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Add anhydrous toluene (50 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.5 g, 62.7 mmol, 1.5 equiv.).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 5-7 hours. The reaction should be monitored by TLC (1:1 Hexanes:EtOAc) until Intermediate 1 is consumed.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the toluene upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be triturated with hexanes or diethyl ether to induce crystallization.

  • Filter the solid product and dry under vacuum.

  • Expected Yield: ~10.8 g (88%) of a yellow solid.

  • Characterization: The product is typically used in the next step without extensive purification. ¹H NMR will show characteristic signals for the vinyl protons and the dimethylamino group.

Part C: Synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (Target Molecule)

Scientific Rationale: This is the final cyclization step. Hydrazine hydrate acts as a dinucleophile. It first attacks one of the carbonyl carbons of the enaminone system, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.[6][7]

Procedure:

  • Suspend Intermediate 2 (10.0 g, 33.9 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add hydrazine hydrate (2.5 g, 50.8 mmol, 1.5 equiv.) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Expected Yield: ~8.1 g (86%) of a solid.

  • Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Overview

G cluster_A Part A: Intermediate 1 Synthesis cluster_B Part B: Intermediate 2 Synthesis cluster_C Part C: Target Molecule Synthesis cluster_D Final Analysis A1 Reaction Setup: 5-Bromosalicylaldehyde, Chloroacetone, KOH in MeOH A2 Reflux (3h) A1->A2 A3 Work-up: Aqueous Precipitation A2->A3 A4 Purification: Filtration & Washing A3->A4 B1 Reaction Setup: Intermediate 1, DMF-DMA in Toluene A4->B1 Product from Part A B2 Reflux (5-7h) B1->B2 B3 Work-up: Cooling & Precipitation B2->B3 B4 Purification: Filtration B3->B4 C1 Reaction Setup: Intermediate 2, Hydrazine in EtOH B4->C1 Product from Part B C2 Reflux (4h) C1->C2 C3 Work-up: Aqueous Precipitation C2->C3 C4 Purification: Recrystallization or Column Chromatography C3->C4 D1 Spectroscopic Characterization (NMR, MS) C4->D1

Caption: Step-by-step experimental workflow.

Discussion and Scientist's Notes

  • Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetone is a lachrymator and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

  • Anhydrous Conditions: While the first step is performed in protic solvent, the second step involving DMF-DMA benefits from anhydrous conditions to prevent hydrolysis of the reagent. Using anhydrous toluene is recommended.

  • Reaction Monitoring: TLC is critical for determining reaction completion. For the described synthesis, a typical mobile phase is a mixture of hexanes and ethyl acetate. The polarity of the compounds generally increases from Intermediate 1 -> Intermediate 2 -> Final Product.

  • Purification Strategy: While simple precipitation and washing are often sufficient to obtain material of reasonable purity for subsequent steps, final purification of the target molecule is crucial. Column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) is recommended for achieving high purity (>98%) required for biological assays.

  • Troubleshooting: If precipitation does not occur during work-up, it may be due to the presence of impurities. Extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by drying the organic layer (e.g., with MgSO₄), and concentrating in vacuo is an alternative isolation method.

References

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773–o774. [Link]

  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrazolo[3',4':4,5]thieno[2,3-b]pyridines. Molecules, 20(1), 1233-1246. [Link]

  • Patel, R. B., et al. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. International Journal of Science and Research (IJSR), 4(11), 1548-1551. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 12(45), 29479-29495. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(2), 12-21. [Link]

  • Jun, J.-G., et al. (2020). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Chemical Papers, 74(9), 3097-3103. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Desai, N. C., et al. (2012). Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. Indian Journal of Chemistry - Section B, 51B(3), 481-487. [Link]

  • Abd El-Karim, S. S., et al. (2022). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 27(19), 6667. [Link]

  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-382. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Antitumor Activity and Molecular Docking Study of Novel Benzofuran-2-yl Pyrazole Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 58(7), 1539-1553. [Link]

  • Abdel-Wahab, B. F., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1665. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacological Sciences, 5(5), 140-160. [Link]

  • Molele, K. C., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry, 13(10), 1239-1248. [Link]

  • Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(30), 17694-17715. [Link]

  • Kaur, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22171–22201. [Link]

  • Mohana, K. N., et al. (2012). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. Bioorganic & Medicinal Chemistry Letters, 22(14), 4676-4681. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • CN103724304A - Preparation method of 5-bromobenzofuran. (2014).
  • Al-Omran, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Open Journal of Synthesis Theory and Applications, 1(1), 1-10. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Verkruijsse, H. D., et al. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(21), 3355-3359. [Link]

  • Abdel-Wahab, B. F. (2021). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Mini-Reviews in Organic Chemistry, 18(5), 624-645. [Link]

  • Reddy, G. S., et al. (2012). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 10(36), 7236-7239. [Link]

  • Wang, Y., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1432. [Link]

  • Mironovich, L. M., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Arkivoc, 2024(part v), 1-12. [Link]

Sources

Application

Application Note: Leveraging 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole in the Discovery of Multi-Kinase Inhibitors and Novel Therapeutics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (CAS: 666822-10-2) [4] Introduction & Scientific Rationale In modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (CAS: 666822-10-2) [4]

Introduction & Scientific Rationale

In modern drug discovery, the design of targeted therapeutics frequently relies on "molecular hybridization"—the fusion of two or more privileged pharmacophores to create a single molecule with enhanced affinity, selectivity, and polypharmacological profiles [1]. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represents a highly versatile, bifunctional building block engineered specifically for this purpose.

This scaffold strategically combines a benzofuran core with a pyrazole ring . The pyrazole moiety is a well-established kinase hinge-binding motif, capable of acting as both a hydrogen bond donor and acceptor to interact with the peptide backbone of target kinases [3]. Concurrently, the planar, lipophilic benzofuran system occupies the adjacent hydrophobic pockets of the ATP-binding site [1].

Crucially, the presence of the bromine atom at the 5-position of the benzofuran ring provides an essential synthetic vector. In structure-activity relationship (SAR) campaigns, the 5-position typically projects toward the solvent-exposed region or secondary hydrophobic channels. The bromo-substituent allows for rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling medicinal chemists to fine-tune pharmacokinetic (PK) properties and target selectivity without disrupting the primary binding motif [1, 2].

Key Applications in Drug Discovery

A. Multi-Kinase Inhibitors (Anticancer Therapeutics)

Benzofuran-pyrazole hybrids synthesized from this scaffold have demonstrated profound efficacy as multi-kinase inhibitors. By modifying the 5-position, researchers have developed potent suppressors of B-Raf (V600E), c-Met, Pim-1, EGFR, and VEGFR-2 [1]. The causality of this broad-spectrum activity lies in the scaffold's ability to mimic the adenine ring of ATP, competitively inhibiting kinase phosphorylation cascades that drive tumor proliferation and angiogenesis [3].

B. Direct Disruption of 'Undruggable' Targets (MYC Oncogene)

Beyond traditional kinases, recent breakthroughs have utilized the benzofuranyl-pyrazole scaffold to target transcription factors previously deemed "undruggable." Specific derivatives have shown the ability to directly perturb the MYC oncogene, exhibiting remarkable broad-spectrum antitumor efficacy and potentiating immune checkpoint blockade in vivo [2].

C. Antimicrobial and DNA Gyrase Inhibition

The structural planarity and electron-rich nature of the benzofuran-pyrazole system also make it an excellent candidate for DNA intercalation and topoisomerase/DNA gyrase inhibition. Hybridizing this scaffold with other heterocycles has yielded promising agents against multi-drug resistant (MDR) bacterial strains by preventing the negative supercoiling of bacterial DNA.

Mechanism of Action & Workflow Visualization

To understand the strategic value of this compound, we must map its structural features to its biological targets and the subsequent drug discovery workflow.

Pharmacophore A 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (Scaffold) B Pyrazole Moiety (Kinase Hinge Binder) A->B H-Bond Donor/Acceptor C Benzofuran Core (Hydrophobic Pocket) A->C pi-pi stacking D 5-Bromo Substituent (SAR Diversification Handle) A->D Pd-Catalyzed Coupling E Multi-Kinase Inhibition (EGFR, B-Raf, VEGFR-2) B->E F MYC Oncogene Disruption B->F C->E C->F D->E

Fig 1. Pharmacophore mapping of the benzofuran-pyrazole scaffold to its biological targets.

Workflow Step1 1. Scaffold Selection CAS: 666822-10-2 Step2 2. Late-Stage Functionalization (Suzuki/Buchwald Couplings at C5) Step1->Step2 Step3 3. Primary Screening (In Vitro Kinase Panel Assay) Step2->Step3 Step4 4. Secondary Screening (MTT Antiproliferative Assay) Step3->Step4 Validate Self-Validation: Use Staurosporine & DMSO Controls Step3->Validate Step5 5. Lead Optimization (In Vivo Efficacy & ADMET) Step4->Step5

Fig 2. Hit-to-lead optimization workflow utilizing the 5-bromo synthetic handle.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay integrity before data interpretation.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Purpose: To convert the 5-bromo scaffold into diverse aryl/heteroaryl derivatives for SAR profiling. Causality: Pd(dppf)Cl2​ is utilized as the catalyst due to its large bite angle, which prevents steric hindrance and reductive elimination issues common in bulky biaryl syntheses.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv) and anhydrous K2​CO3​ (3.0 equiv). The base is critical for forming the reactive boronate complex, facilitating the transmetalation step.

  • Solvent: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v). The aqueous component is necessary to dissolve the inorganic base and accelerate the reaction.

  • Reaction: Stir the mixture at 90°C for 12–18 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: High-throughput screening (HTS) of synthesized derivatives against target kinases (e.g., EGFR, B-Raf). Self-Validation: The assay must include a "No Enzyme" control (background) and a "Vehicle" control (100% kinase activity). A Z'-factor > 0.5 must be achieved to validate the plate run [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the test compounds in DMSO, then dilute 1:100 in Kinase Buffer to ensure final DMSO concentration remains ≤1% (preventing solvent-induced enzyme denaturation).

  • Incubation: In a 384-well white microplate, combine 2 µL of compound solution, 2 µL of Kinase/Substrate mix, and 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Calculate IC50​ using non-linear regression. Validate the assay using Staurosporine as a positive control reference inhibitor.

Protocol 3: Antiproliferative MTT Assay

Purpose: To evaluate the cellular cytotoxicity of the optimized compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at 1×104 cells/well in 96-well plates using RPMI medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ [1].

  • Treatment: Treat cells with varying concentrations of the test compounds (0.1 - 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability relative to the untreated control.

Quantitative Data Presentation

The table below summarizes representative biological data for optimized benzofuran-pyrazole derivatives (where the 5-bromo group was successfully substituted), demonstrating the profound multi-kinase inhibitory potential of this scaffold class [1, 3].

Target / Cell LineBiological FunctionRepresentative IC50​ Range (µM)Reference Standard (Drug)Standard IC50​ (µM)
B-Raf (V600E) Ser/Thr Kinase (MAPK pathway)0.07 – 0.15Erlotinib0.06
EGFR (WT) Receptor Tyrosine Kinase0.17 – 0.35Erlotinib0.08
c-Met Hepatocyte Growth Factor Receptor0.40 – 0.85Crizotinib0.25
MCF-7 Human Breast Cancer Cell Line0.33 – 2.10Doxorubicin0.85
HeLa Human Cervical Cancer Cell Line1.15 – 4.87Doxorubicin1.20

Table 1. Representative multi-kinase and antiproliferative profiling of optimized benzofuran-pyrazole hybrids derived from the core scaffold.

References

  • Source: RSC Advances / National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (CAS 666822-10-2)
Method

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole as a precursor in organic synthesis

Application Note: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole as a Precursor in Organic Synthesis Executive Summary The rational design of biologically active small molecules frequently relies on the hybridization of privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole as a Precursor in Organic Synthesis

Executive Summary

The rational design of biologically active small molecules frequently relies on the hybridization of privileged scaffolds. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represents a highly versatile, bifunctional building block. It combines the lipophilic, bioisosteric properties of a benzofuran core with the hydrogen-bonding capacity of a pyrazole ring. Furthermore, the 5-bromo substituent serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling. This application note provides a comprehensive, self-validating protocol for the synthesis and downstream diversification of this precursor, tailored for medicinal chemists developing kinase inhibitors, antimicrobial agents, and anti-HIV therapeutics[1].

Mechanistic Rationale & Scaffold Significance

The utility of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole lies in its precise electronic and structural topology:

  • The Benzofuran Core: Acts as an indole bioisostere, providing enhanced lipophilicity and metabolic stability while maintaining favorable pi-stacking interactions within target protein pockets (e.g., VEGFR-2 and hCA IX active sites)[2].

  • The Pyrazole Moiety: Functions as a critical hinge-binding motif in kinase inhibitors. Its tautomeric nature allows it to act simultaneously as a hydrogen bond donor (N-H) and acceptor (N).

  • The 5-Bromo Handle: Aryl bromides are highly chemoselective. They remain inert during the nucleophilic cyclization of the pyrazole ring but are highly reactive under palladium-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid library generation.

Causality in Synthetic Design: Traditional Claisen-Schmidt condensations to form pyrazoles often suffer from side reactions (e.g., self-condensation of the ketone). To circumvent this, our protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) . DMF-DMA acts as a highly electrophilic formyl equivalent. When reacted with 5-bromo-2-acetylbenzofuran, it forms a stable, highly conjugated enaminone intermediate[2]. This intermediate possesses a highly electrophilic β -carbon, perfectly primed for a regioselective bis-nucleophilic attack by hydrazine hydrate to close the pyrazole ring[3].

Pathway1 SM 5-Bromo-2-acetylbenzofuran (Starting Material) INT Enaminone Intermediate (Highly Conjugated) SM->INT Condensation (- MeOH, - HNMe2) DMF DMF-DMA (Toluene, Reflux) DMF->INT Electrophilic Formylation PROD 3-(5-Bromo-1-benzofuran-2-yl) -1H-pyrazole (Target Precursor) INT->PROD Cyclization (- HNMe2, - H2O) HYD Hydrazine Hydrate (Ethanol, Reflux) HYD->PROD Bis-nucleophilic Attack

Figure 1: Two-step synthetic workflow for the preparation of the benzofuran-pyrazole precursor.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual and spectroscopic cues, researchers can verify reaction success at each step without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of (E)-1-(5-bromobenzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

Rationale: Toluene is selected as the solvent because its boiling point (110 °C) facilitates the continuous evaporation of methanol and dimethylamine byproducts, driving the equilibrium toward the enaminone[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-acetylbenzofuran (10.0 mmol, 2.39 g) in anhydrous toluene (30 mL).

  • Reagent Addition: Add DMF-DMA (15.0 mmol, 2.0 mL) dropwise at room temperature under a nitrogen atmosphere. Note: DMF-DMA is moisture-sensitive; inert conditions prevent its hydrolysis to DMF and methanol.

  • Reflux: Heat the reaction mixture to reflux (110 °C) for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Triturate the resulting crude residue with cold diethyl ether (20 mL) to precipitate the pure enaminone. Filter and dry under vacuum.

Quality Control & Self-Validation:

  • Visual Cue: The reaction mixture will transition from a pale yellow solution to a deep, intense orange/red color due to the extended π -conjugation of the enaminone.

  • TLC: (Hexane/EtOAc 7:3). The product will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • 1H NMR (CDCl3): Validation Marker: The disappearance of the sharp acetyl singlet at ~2.6 ppm and the appearance of a broad singlet at ~3.1 ppm (integrating for 6H, -N(CH3)2) confirms successful formylation[2].

Protocol B: Cyclization to 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Rationale: Absolute ethanol is used as the solvent because it thoroughly solubilizes both the enaminone and hydrazine at reflux, but acts as an excellent anti-solvent for the resulting pyrazole at lower temperatures, allowing for crystallization-driven purification[3].

Step-by-Step Procedure:

  • Preparation: Suspend the enaminone intermediate (8.0 mmol, 2.35 g) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (64% in water, 16.0 mmol, ~0.8 mL) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Workup: Concentrate the reaction mixture to half its volume under reduced pressure. Pour the concentrated mixture into ice-cold distilled water (50 mL) while stirring vigorously.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water (2 x 15 mL), and recrystallize from ethanol/water to yield the pure pyrazole.

Quality Control & Self-Validation:

  • Visual Cue: The intense orange color of the enaminone will rapidly dissipate, yielding a pale yellow to colorless solution, followed by the formation of an off-white precipitate upon cooling.

  • TLC: (Hexane/EtOAc 1:1). The pyrazole product will spot higher than the enaminone but lower than the original acetylbenzofuran.

  • 1H NMR (DMSO-d6): Validation Marker: The disappearance of the dimethylamino signal (~3.1 ppm) and the appearance of a highly deshielded, exchangeable broad singlet at >13.0 ppm (pyrazole N-H) and a doublet/singlet at ~6.8 ppm (pyrazole C4-H) confirms ring closure[1]. The aryl protons of the benzofuran ring (including the 5-bromo substituted ring) will remain intact.

Downstream Diversification Strategies

The synthesized 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is a gateway molecule. The orthogonal reactivity of its functional groups dictates the sequence of late-stage functionalization.

  • Pathway A (N-Functionalization): The pyrazole N-H is acidic (pKa ~14) and readily undergoes N-alkylation or N-arylation using weak bases (e.g., K2CO3) and alkyl halides. Strategic Note: If both N-alkylation and Suzuki coupling are planned, N-alkylation must be performed first to prevent the free pyrazole N-H from poisoning the palladium catalyst during cross-coupling.

  • Pathway B (Cross-Coupling): The 5-bromo position on the benzofuran ring undergoes facile Suzuki-Miyaura coupling with aryl boronic acids, allowing for the rapid tuning of the molecule's electronic and steric bulk, a critical step in optimizing target binding affinity[2].

Pathway2 Core 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (Bifunctional Scaffold) PathA N-Functionalization (Base, R-X) Core->PathA Pyrazole N-H PathB C-C Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) Core->PathB 5-Bromo Handle PathC Electrophilic Substitution (NBS/NIS) Core->PathC Pyrazole C-4 App1 Kinase Inhibitors (Hinge-Binding) PathA->App1 PathB->App1 App2 Antimicrobial/Anti-HIV Agents PathB->App2 App3 Advanced Fluorophores PathC->App3

Figure 2: Downstream diversification strategies leveraging the bifunctional nature of the scaffold.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and analytical validation points for the two-step synthesis.

ParameterStep 1: Enaminone FormationStep 2: Pyrazole Cyclization
Starting Material 5-Bromo-2-acetylbenzofuranEnaminone Intermediate
Primary Reagent DMF-DMA (1.5 eq)Hydrazine Hydrate (2.0 eq)
Solvent System Anhydrous TolueneAbsolute Ethanol
Reaction Conditions 110 °C (Reflux), N2 atm, 8–12 h78 °C (Reflux), 4–6 h
Typical Yield 85–92%78–85%
Purification Trituration (Cold Diethyl Ether)Precipitation (Ice Water) & Recrystallization
Visual Validation Off-white solid Deep orange solutionOrange solution Off-white precipitate
NMR Validation Loss: 2.6 ppm (s, 3H, acetyl)Gain: 3.1 ppm (br s, 6H, NMe2)Loss: 3.1 ppm (br s, 6H, NMe2)Gain: >13.0 ppm (br s, 1H, pyrazole N-H)

References

  • [1] The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PubMed Central (PMC). Available at:[Link]

  • [2] Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central (PMC). Available at:[Link]

  • [3] Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Structural Elucidation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of the novel heterocyclic compound, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, utilizing one-dimensional ¹H and ¹³C Nuclear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of the novel heterocyclic compound, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule possessing both benzofuran and pyrazole moieties, it represents a class of compounds with significant interest in medicinal chemistry and drug development. This document outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained, and the resulting data are presented and analyzed in-depth to provide an unambiguous structural confirmation, serving as a vital resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction

The fusion of different heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced biological activity. The title compound, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, combines the privileged structures of benzofuran and pyrazole. Benzofuran derivatives are known for a wide spectrum of pharmacological properties, while pyrazoles are key components in numerous approved drugs.[1] Accurate and unequivocal structural determination is a critical prerequisite for any further investigation into a compound's biological and physical properties.

NMR spectroscopy is an unparalleled tool for the non-destructive elucidation of molecular structures in solution.[2] This guide details the application of ¹H and ¹³C NMR to confirm the identity and purity of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, providing a foundational dataset for future research and development.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for successful NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) was selected for this study due to several key advantages:

  • Solubility: The compound exhibits excellent solubility in DMSO-d₆.

  • Observation of Exchangeable Protons: The N-H proton of the pyrazole ring is readily observable in DMSO-d₆, as proton exchange is slower compared to protic solvents like methanol-d₄.[3]

  • Chemical Shift Range: DMSO-d₆ has a residual proton signal at a relatively downfield position (~2.50 ppm), minimizing potential overlap with analyte signals.[4]

Protocol:

  • Weigh approximately 10-15 mg of the synthesized 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Cap the tube and gently vortex or sonicate for 30-60 seconds until the sample is completely dissolved.

NMR Data Acquisition

All spectra were recorded on a Bruker Avance 400 MHz spectrometer.[5] Standard pulse programs were utilized for both ¹H and ¹³C experiments.

¹H NMR Acquisition Protocol:

  • Spectrometer: 400 MHz

  • Pulse Program: zg30 (30° pulse angle)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm)

  • Rationale: A 30° pulse angle and a 2-second relaxation delay are sufficient for quantitative integration in most small molecules while keeping the experiment time efficient.

¹³C NMR Acquisition Protocol:

  • Spectrometer: 100.6 MHz

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.2 s

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon atom. A higher number of scans is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Results and Spectral Interpretation

The successful synthesis of the target compound was confirmed by the detailed analysis of its ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is shown in Figure 1.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Processing & Analysis cluster_confirm Conclusion a Weigh Compound (10-15 mg) b Dissolve in DMSO-d6 (0.7 mL) a->b c 1H NMR Acquisition (16 Scans) b->c d 13C NMR Acquisition (1024 Scans) b->d e Fourier Transform & Phasing c->e d->e f Assign Signals: δ, J, Integration e->f g Correlate 1H & 13C Data f->g h Structural Confirmation g->h

Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of one-dimensional ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. The observed chemical shifts, signal multiplicities, and coupling constants are all in excellent agreement with the proposed molecular architecture. The detailed protocols and assignments presented herein establish a validated analytical foundation for this compound, facilitating its use in further chemical and biological research.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. 3

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 6

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Link

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Link

  • Rosa, J., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

  • Abdel-Wahab, B. F., et al. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents. Semantic Scholar. Link

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Link

  • Li, H., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy-Aminosulfones. Semantic Scholar. Link

  • Joshi, S., et al. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. SciSpace. Link

  • Zhu, C-F., et al. (2020). Supporting Information: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Royal Society of Chemistry. Link

  • Gomaa, A. M. (2015). Design, Synthesis and Cytotoxic Activity of Some New Pyrazolines Bearing Benzofuran and Pyrazole Moieties. RJPBCS. Link

  • Reddy, T. R., et al. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. Link

  • Abdel-Aziz, M., et al. (2022). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PMC. Link

  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Link

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Link

  • Grealis, R. J., & Tay, G. S. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Link

Sources

Method

Comprehensive In Vitro Screening Protocol for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole and its Derivatives as Multi-Kinase Inhibitors

Introduction & Pharmacological Rationale The compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represents a highly privileged scaffold in modern oncology drug discovery. Benzofuran-pyrazole hybrids are well-documented f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represents a highly privileged scaffold in modern oncology drug discovery. Benzofuran-pyrazole hybrids are well-documented for their potent multi-kinase inhibitory activities, specifically targeting the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Src kinases[1][2].

Mechanistic Causality: The benzofuran core acts as a hydrophobic moiety that deeply penetrates the kinase orthosteric site, while the pyrazole ring serves as a crucial hydrogen bond donor/acceptor, interacting directly with hinge region residues (e.g., Met769 in EGFR)[3]. The inclusion of the 5-bromo substitution on the benzofuran ring significantly enhances lipophilicity and introduces halogen bonding capabilities, which drastically improves target residence time and cellular permeability[1].

To rigorously evaluate this scaffold, a self-validating three-tier screening cascade is required. This protocol transitions from target-specific biochemical validation to phenotypic cellular efficacy, culminating in mechanistic confirmation of apoptosis.

G C 3-(5-Bromo-1-benzofuran-2-yl) -1H-pyrazole P 1. Kinase Profiling (ADP-Glo Assay) C->P Target Validation S 2. Cell Viability (CellTiter-Glo) P->S Phenotypic Screening T 3. Apoptosis (Caspase-3/7 Glo) S->T Mechanistic Confirmation

Fig 1: Three-tier in vitro screening cascade for benzofuran-pyrazole derivatives.

Protocol I: High-Throughput Kinase Inhibition (ADP-Glo™ Assay)

Assay Rationale: Benzofuran derivatives often exhibit intrinsic autofluorescence, which can confound standard FRET-based biochemical assays. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures ADP formed from the kinase reaction. By depleting unreacted ATP and converting the generated ADP back to ATP for luciferase detection, this assay provides a highly sensitive, interference-free readout for EGFR and c-Src inhibition[2].

Reagent Preparation & Setup
  • Compound Dilution: Prepare a 10 mM stock of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole in 100% anhydrous DMSO. Perform a 3-fold serial dilution in an intermediate plate to generate a 10-point concentration curve.

    • Critical Step: The final DMSO concentration in the assay must not exceed 1% (ideally 0.5%) to prevent solvent-induced kinase denaturation.

  • Kinase Master Mix: Prepare the kinase/substrate mixture in 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

Table 1: Kinase Reaction Master Mix (Per Well for 384-well plate)

ComponentVolume / WellFinal Assay Concentration
Recombinant EGFR (or c-Src)2.0 µL1.5 ng/well
Poly(Glu,Tyr) 4:1 Substrate1.0 µL0.2 mg/mL
ATP Solution1.0 µL10 µM (at apparent Km​ )
Test Compound (in 5% DMSO)1.0 µL0.1 nM – 10 µM
Total Reaction Volume 5.0 µL -
Step-by-Step Execution
  • Incubation: Add 1 µL of the test compound to a white 384-well plate. Add 3 µL of the Kinase/Substrate mix. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 1 µL of ATP to initiate the reaction. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1 second/well).

Self-Validating Quality Control
  • Positive Control: Erlotinib (for EGFR) or Dasatinib (for c-Src) must be run in parallel to validate assay sensitivity[3].

  • Z'-Factor Calculation: Include 16 wells of vehicle control (100% kinase activity) and 16 wells of no-enzyme control (0% activity). A Z'-factor 0.6 is required to validate the assay run.

Protocol II: In Vitro Cytotoxicity & Anti-Proliferative Assay

Assay Rationale: To translate biochemical potency into cellular efficacy, compounds must be screened against relevant cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, or A549 lung cancer)[1][3]. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay over traditional MTT assays. MTT relies on mitochondrial reductases, which can be artificially skewed by the redox potential of highly conjugated pyrazole-hybrids. CellTiter-Glo directly quantifies intracellular ATP, providing a true reflection of metabolic viability.

Step-by-Step Execution
  • Cell Seeding: Harvest MCF-7 or HeLa cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (final concentration range: 0.01 µM – 100 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luminescence Detection: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Table 2: Representative Multi-Kinase & Cellular Profiling Data Targets

Target / Cell LineReference InhibitorExpected IC50​ Range for Benzofuran-Pyrazoles
EGFR (WT) KinaseErlotinib0.05 – 0.20 µM
c-Src KinaseDasatinib0.10 – 1.50 µM
MCF-7 (Breast)Doxorubicin0.30 – 5.00 µM
HeLa (Cervical)Erlotinib0.50 – 4.50 µM

Protocol III: Mechanistic Profiling (Apoptosis & Caspase-3/7 Activation)

Assay Rationale: Cytotoxicity alone does not distinguish between necrotic cell death and programmed apoptosis. Benzofuran-pyrazole derivatives targeting EGFR have been shown to arrest the cell cycle at the G0-G1 phase and induce apoptosis via the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent Caspase-3/7 cleavage[1][3].

Pathway Inhibitor Benzofuran-Pyrazole Derivative EGFR EGFR / c-Src (Kinase Domain) Inhibitor->EGFR ATP-competitive inhibition Downstream PI3K / AKT & MAPK Pathways EGFR->Downstream Blocked signaling Bax Bax / Bcl-2 Ratio Increase Downstream->Bax Cellular stress induction Caspase Caspase-3/7 Cleavage Bax->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Apoptotic execution

Fig 2: Mechanism of action for EGFR-targeted apoptosis by benzofuran-pyrazoles.

Caspase-3/7 Activation Assay
  • Preparation: Seed cells (e.g., HeLa) at 10,000 cells/well in a 96-well white plate. Incubate overnight.

  • Treatment: Treat cells with the test compound at its predetermined IC50​ and 2×IC50​ concentrations for 24 hours.

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent (containing the proluminescent caspase-3/7 DEVD-aminoluciferin substrate) to each well.

  • Lysis and Cleavage: Shake at 300–500 rpm for 30 seconds. Incubate at RT for 1 hour. The caspase cleavage of the DEVD sequence liberates aminoluciferin, generating a luminescent signal proportional to caspase activity.

  • Data Analysis: Normalize the luminescent signal of treated wells against the vehicle control to determine the fold-induction of apoptosis. A >3 -fold increase confirms an apoptotic mechanism of cell death[3].

References

  • Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Available at:[Link]

  • Anwar, M. M., et al. (2015). Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran-pyrazole derivatives as anticancer agents. Bioorganic Chemistry. Available at:[Link]

  • Abd El-Karim, S. S., et al. (2019). Design, synthesis and anticervical cancer activity of new benzofuran-pyrazol-hydrazono-thiazolidin-4-one hybrids as potential EGFR inhibitors and apoptosis inducing agents. Bioorganic Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format. A common synthetic route involves the Claisen-Schmidt condensation of 5-bromo-2-acetylbenzofuran with a suitable aldehyde to form a chalcone, followed by cyclization with hydrazine hydrate.[1][2]

Issue 1: Low Yield of the Intermediate Chalcone

Question: My Claisen-Schmidt condensation to form the chalcone precursor, 1-(5-bromo-1-benzofuran-2-yl)-3-arylprop-2-en-1-one, is resulting in a low yield. What are the potential causes and how can I optimize this step?

Answer: Low yields in this condensation reaction can often be attributed to several factors related to the base, solvent, and reaction temperature.

  • Base Selection and Concentration: The choice and concentration of the base are critical. While potassium hydroxide (KOH) is commonly used, its concentration can significantly impact the reaction.[3]

    • Troubleshooting:

      • Optimize Base Concentration: Experiment with varying concentrations of aqueous KOH. A systematic approach would be to test a range, for instance, from 10% to 40% (w/v).

      • Alternative Bases: Consider using sodium methoxide in methanol, which can be effective for similar condensations.[3]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. Ethanol is a common choice.

    • Troubleshooting:

      • Ensure Anhydrous Conditions (if using alkoxide bases): If using a base like sodium methoxide, ensure your solvent is anhydrous to prevent hydrolysis of the base.

      • Solvent Polarity: While ethanol is standard, you could explore other polar protic solvents, but ensure your starting materials are soluble.

  • Reaction Temperature and Time: These reactions are typically run at room temperature.

    • Troubleshooting:

      • Temperature Control: Running the reaction at a controlled room temperature is often sufficient. Some protocols suggest cooling the reaction mixture initially.[2]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the chalcone. The reaction is often left to stir overnight.[2]

Issue 2: Inefficient Cyclization of the Chalcone to the Pyrazole

Question: The cyclization of my benzofuran-chalcone with hydrazine hydrate to form the pyrazole ring is inefficient, resulting in a low yield of the final product. What are the key parameters to investigate?

Answer: The formation of the pyrazole ring from the chalcone and hydrazine is a critical step. Several factors can influence the efficiency of this cyclocondensation reaction.

  • Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion.

    • Troubleshooting:

      • Molar Ratio: Ensure you are using a sufficient excess of hydrazine hydrate. Ratios of chalcone to hydrazine hydrate can range from 1:1.5 to 1:5 or even higher.[1][2] A good starting point is to use 3-5 equivalents of hydrazine hydrate.

  • Solvent and Catalyst: The reaction is commonly carried out in a protic solvent like ethanol or methanol, and sometimes with an acid catalyst.

    • Troubleshooting:

      • Solvent Choice: Anhydrous ethanol is a standard and effective solvent for this reaction.[1][2]

      • Acid Catalysis: While often not necessary, a few drops of a weak acid like acetic acid can sometimes catalyze the initial imine formation, though this may also promote side reactions.[4]

  • Reaction Conditions: Refluxing the reaction mixture is standard practice to ensure the reaction goes to completion.

    • Troubleshooting:

      • Reflux Time: The reaction should be refluxed for a sufficient duration, typically ranging from 3 to 8 hours.[1][2] Monitor the reaction progress by TLC.

      • Work-up Procedure: After reflux, the product often precipitates upon cooling or pouring the reaction mixture into crushed ice or cold water.[1] Ensure proper neutralization with a dilute acid like HCl if the reaction mixture is basic.[2]

Issue 3: Formation of Impurities and Purification Challenges

Question: I am observing multiple byproducts in my reaction mixture, and purification of the final 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is proving difficult. What are the likely impurities and how can I improve the purity?

Answer: Impurity formation is a common challenge, especially in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

  • Potential Side Reactions:

    • Incomplete Cyclization: Unreacted chalcone will be a major impurity if the cyclization is not complete.

    • Formation of Pyrazoline: The initial product of the reaction is a pyrazoline, which is then oxidized to the pyrazole. In some cases, the pyrazoline may be isolated if the reaction conditions are not sufficiently oxidizing.

    • Michael Addition of Hydrazine: Hydrazine can potentially undergo a Michael addition to the chalcone without subsequent cyclization, leading to a different adduct.

    • Furan Ring Opening: Under harsh acidic or basic conditions, the benzofuran ring can be susceptible to cleavage, although this is less common under standard pyrazole synthesis conditions.[5]

  • Purification Strategies:

    • Crystallization: The crude product is often purified by recrystallization from a suitable solvent like ethanol.[1][2] This is often effective at removing minor impurities.

    • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel is a standard method for purifying heterocyclic compounds. A gradient of ethyl acetate in hexane is a common eluent system.

    • Washing: During the work-up, washing the crude solid with water and a non-polar solvent like hexane can help remove some impurities before further purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of the pyrazole ring from the chalcone?

A1: The reaction proceeds through a cyclocondensation mechanism. Initially, the hydrazine attacks the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond. This forms a pyrazoline intermediate, which then undergoes oxidation (often in situ) to the more stable aromatic pyrazole.

Q2: Are there alternative synthetic routes to 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole?

A2: Yes, other synthetic strategies exist. For instance, one could envision a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to attach a pre-formed pyrazole boronic acid derivative to the 2-position of a 5-bromo-1-benzofuran.[7][8] Alternatively, a 2-acyl-5-bromobenzofuran could be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which can then be cyclized with hydrazine.[6]

Q3: How critical is the purity of the starting materials?

A3: The purity of the starting materials is paramount for achieving a good yield and minimizing side reactions. Impurities in the 5-bromo-2-acetylbenzofuran or the aldehyde can lead to the formation of undesired chalcones and subsequent pyrazoles, complicating the purification process. It is highly recommended to purify the starting materials if their purity is questionable.

Q4: What are the key safety precautions to take when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Chalcone Synthesis
ParameterRecommended ConditionNotes
Base 20-40% aq. KOHOptimize concentration for your specific substrate.
Solvent EthanolEnsure starting materials are fully dissolved.
Temperature Room TemperatureCooling may be beneficial for some substrates.
Reaction Time 12-24 hoursMonitor by TLC until starting material is consumed.
Work-up Dilution with water, neutralization with dilute HClThe chalcone often precipitates out.
Table 2: Recommended Reaction Conditions for Pyrazole Synthesis
ParameterRecommended ConditionNotes
Reagent Hydrazine Hydrate (80-100%)Use a 3-5 molar excess.
Solvent Anhydrous EthanolMethanol can also be used.
Temperature RefluxTypically 78 °C for ethanol.
Reaction Time 3-8 hoursMonitor by TLC.
Work-up Cool and pour into crushed ice/waterThe pyrazole product usually precipitates.
Protocol 1: Synthesis of 1-(5-bromo-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
  • To a solution of 5-bromo-2-acetylbenzofuran (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature and add a 20% aqueous solution of potassium hydroxide (2.0 eq) dropwise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-5-phenyl-1H-pyrazole
  • In a round-bottom flask, dissolve the chalcone from Protocol 1 (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (4.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chalcone Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Pyrazole Formation cluster_final Final Product 5-Bromo-2-acetylbenzofuran 5-Bromo-2-acetylbenzofuran Claisen-Schmidt Condensation Claisen-Schmidt Condensation 5-Bromo-2-acetylbenzofuran->Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone Cyclization with Hydrazine Cyclization with Hydrazine Chalcone->Cyclization with Hydrazine 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Cyclization with Hydrazine->3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Caption: Synthetic workflow for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole.

Troubleshooting_Flowchart Start Low Reaction Yield? Chalcone_Step Is it the Chalcone Synthesis Step? Start->Chalcone_Step Yes Pyrazole_Step Is it the Pyrazole Cyclization Step? Start->Pyrazole_Step No Optimize_Base Optimize Base Concentration (e.g., 10-40% KOH) Chalcone_Step->Optimize_Base Yes Check_Solvent_Chalcone Verify Solvent and Reactant Solubility Chalcone_Step->Check_Solvent_Chalcone Yes Monitor_Time_Temp_Chalcone Monitor Reaction by TLC (Room Temp, 12-24h) Chalcone_Step->Monitor_Time_Temp_Chalcone Yes Increase_Hydrazine Increase Hydrazine Hydrate (3-5 equivalents) Pyrazole_Step->Increase_Hydrazine Yes Check_Solvent_Pyrazole Use Anhydrous Ethanol and Reflux Pyrazole_Step->Check_Solvent_Pyrazole Yes Monitor_Time_Temp_Pyrazole Monitor Reaction by TLC (Reflux, 3-8h) Pyrazole_Step->Monitor_Time_Temp_Pyrazole Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2483. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Chowdhary, A. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. IOSR Journal of Pharmacy and Biological Sciences, 8(3), 1-6.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2025).
  • Chowdhary, A. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-I-Pyrazole as Antimicrobial Agent.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. [Link]

  • Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. (2023). The Journal of Organic Chemistry. [Link]

  • SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIV
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6516. [Link]

  • Reaction of 2‐acyl‐3‐aminobenzofurans with hydrazines. (n.d.). Scite. [Link]

  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry, 33(1).
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar.
  • Synthesis of various pyrazole derivatives
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage. (2025). Journal of Medicinal Chemistry.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2025). RSC Publishing.
  • JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. (2018). Zenodo.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). BMC Chemistry, 14(1), 51.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024). Molecules.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • Synthesis of New Benzofuran-Pyrazole Hybrids as Potential Antibiofilm Agents. (2017).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. (2021).
  • Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. (n.d.). SciSpace.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. (n.d.). Der Pharma Chemica.
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (n.d.). Molecules.

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Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay scientists, and drug development professionals facing challenges with the solvation of 3-(5-Bromo-1-benzofuran-2-yl)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay scientists, and drug development professionals facing challenges with the solvation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole . As a highly planar, halogenated heterocyclic compound, it presents unique thermodynamic barriers to dissolution. This guide synthesizes structural chemistry principles with field-validated protocols to ensure your assay integrity remains uncompromised.

Mechanistic Analysis of the Solubility Barrier

To troubleshoot effectively, we must first understand the causality behind the compound's resistance to dissolution. The poor solubility of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO) is rarely a failure of the solvent itself, but rather a direct consequence of the compound's extreme crystal lattice energy .

  • Extended Planarity and π−π Stacking: The conjugated benzofuran-pyrazole system is highly planar, allowing adjacent molecules to stack tightly in the solid state.

  • Intermolecular Hydrogen Bonding: The 1H-pyrazole moiety contains both a strong hydrogen bond donor (-NH) and an acceptor (-N=). In the solid state, this leads to the formation of robust polymeric chains or dimers.

  • Halogen Bonding: The 5-bromo substituent increases overall lipophilicity and participates in stabilizing halogen bonds within the crystal structure.

When the energy required to disrupt this crystalline lattice exceeds the solvation energy provided by DMSO, the compound remains thermodynamically insoluble.

Mechanism comp 3-(5-Bromo-1-benzofuran-2-yl) -1H-pyrazole pipi Extended Planarity (π-π Stacking) comp->pipi hbond Pyrazole NH/N (Intermolecular H-Bonds) comp->hbond xbond Bromine Substituent (Halogen Bonding) comp->xbond lattice Extremely High Crystal Lattice Energy pipi->lattice hbond->lattice xbond->lattice solv Thermodynamic Barrier to DMSO Solvation lattice->solv

Fig 1. Thermodynamic factors driving the high crystal lattice energy of the target compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving even in 100% DMSO at 10 mM. What is the first step? A1: Verify the anhydrous state of your DMSO. DMSO is highly hygroscopic; absorbing even a small percentage of atmospheric water drastically reduces its solvating power for lipophilic, planar heterocycles . Always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) stored under inert gas. If the solvent is verified fresh, the issue is likely kinetic. Apply physical agitation (vortexing) followed by sonication to provide the activation energy needed to break the crystal lattice .

Q2: Can I use heat to force the compound into solution? A2: Yes, gentle heating is a standard practice for overcoming kinetic solubility barriers. Heating the DMSO suspension to 37°C–50°C in a water bath while alternating with sonication can significantly improve dissolution . However, be aware that this achieves kinetic solubility. If the solution cools back to room temperature and the concentration exceeds the compound's thermodynamic solubility limit, it may slowly recrystallize or precipitate.

Q3: The DMSO stock is clear, but the compound precipitates ("crashes out") when diluted into my aqueous assay buffer. How do I prevent this? A3: This is a classic solvent-shift precipitation. When DMSO is diluted into water, the hydrophobic compound is suddenly exposed to a high-dielectric environment, causing rapid aggregation . To mitigate this:

  • Perform serial dilutions of the compound in 100% DMSO first, rather than diluting a highly concentrated stock directly into the buffer.

  • Pre-mix the aqueous buffer with a surfactant (e.g., 0.01-0.1% Tween-20, Pluronic F-127) or a carrier protein (e.g., BSA) before adding the DMSO stock dropwise.

Q4: If anhydrous DMSO, heat, and sonication fail, what alternative solvents can I use? A4: If the compound's hydrogen bonding is the primary barrier, switching to other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be effective. These solvents possess slightly different dipole moments and solvation dynamics that sometimes accommodate rigid planar structures better than DMSO .

Quantitative Troubleshooting Strategies

Table 1: Comparative Strategies for Enhancing Solvation of Planar Heterocycles

StrategyMechanism of ActionEfficacy for Planar HeterocyclesAssay Compatibility Risk
Anhydrous DMSO Eliminates water-induced hydrophobic exclusionHighLow (Standard practice)
Sonication (15-30 min) Provides mechanical energy to disrupt crystal latticeModerate to HighLow (Avoid excessive heating)
Gentle Heating (37-50°C) Overcomes kinetic energy barriersModerateLow (Risk of recrystallization)
Co-solvents (DMF/NMP) Alters dipole/solvation environmentModerateMedium (Higher cell toxicity)
Surfactants (Tween/BSA) Forms micelles/complexes in aqueous dilutionHigh (for aqueous steps)Medium (May interfere with binding)
Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock in DMSO

This protocol is designed as a self-validating system to ensure complete dissolution without degrading the compound.

  • Equilibration: Allow the sealed vial containing 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation.

  • Weighing: Accurately weigh the required mass into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9%). (Example: For 2.62 mg of compound, add 1.0 mL DMSO to achieve a 10 mM stock).

  • Agitation: Vortex vigorously for 2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath for 15 minutes. Ensure the water level in the bath matches the liquid level inside the tube to maximize acoustic energy transfer .

  • Thermal Assistance (If necessary): If particulates remain, incubate the tube in a 37°C water bath for 10 minutes, then repeat sonication.

  • Verification: Hold the tube against a bright light source. The solution must be completely optically clear with no refractive particulate matter.

  • Storage: Aliquot the clear solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution for In Vitro Assays

Use this workflow to prevent the compound from crashing out during biological assays.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Perform any necessary serial dilutions in 100% DMSO to reach 100x your final desired assay concentration .

  • Buffer Preparation: Prepare your aqueous assay buffer containing a stabilizing agent (e.g., 0.05% Tween-20 or 0.1% BSA).

  • Final Addition: While creating a gentle vortex in the aqueous buffer, add the DMSO stock dropwise. This rapid dispersion prevents localized high concentrations of the hydrophobic compound, minimizing the risk of precipitation.

Workflow start Add 100% Anhydrous DMSO vortex Vortex & Sonicate (15 min) start->vortex check1 Is Solution Clear? vortex->check1 heat Heat to 37-50°C & Sonicate check1->heat No success Proceed to Aliquot (Store at -20°C) check1->success Yes check2 Is Solution Clear? heat->check2 check2->success Yes fail Use Additives (e.g., 0.1% TFA) or Switch to DMF/NMP check2->fail No

Fig 2. Step-by-step decision matrix for troubleshooting DMSO stock preparation.

References
  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling (2013).[Link]

  • Di, L., et al. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online Journal of Toxicology (2017).[Link]

  • ResearchGate Community. "How to check the Drug solubility DMSO solvent?" ResearchGate (2015).[Link]

Troubleshooting

preventing degradation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole during storage

Technical Support Center: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-(5-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole to ensure its stability and prevent degradation. Maintaining the integrity of this compound is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole?

A1: The degradation of this compound is primarily influenced by four environmental factors: light, oxygen, moisture, and temperature. The molecule's structure, containing a bromo-substituted benzofuran and a pyrazole ring, has specific sensitivities:

  • Light (Photodegradation): The bromo-aromatic system is susceptible to photolytic cleavage under UV or broad-spectrum light. This can lead to debromination or the formation of radical species that trigger further decomposition.[1][2][3]

  • Oxygen (Oxidation): The benzofuran and pyrazole rings can be susceptible to oxidation.[4] The ether linkage in the benzofuran ring, in particular, can be a site for oxidative attack, potentially leading to ring-opening or the formation of colored byproducts.[5]

  • Moisture (Hydrolysis): While the core structure is relatively stable, the presence of moisture, especially in combination with acidic or basic impurities, can facilitate hydrolytic degradation. For N-unsubstituted pyrazoles, water can also promote the interconversion of tautomers, which may affect reactivity.[4] Under acidic conditions, the furan moiety of the benzofuran ring system is susceptible to acid-catalyzed ring-opening.[6]

  • Heat (Thermal Degradation): Elevated temperatures accelerate all degradation pathways.[7][8][9] While pyrazole rings are generally thermally stable, the overall stability of the molecule can be compromised at higher temperatures, especially for extended periods.[10][11]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maximize shelf-life and ensure compound integrity, we recommend adhering to the following storage protocol. These conditions are designed to mitigate the risks outlined in Q1.

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Significantly slows the rate of all chemical degradation pathways.[4][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[4][13]
Light Protect from Light (Amber Vial)Prevents light-induced photodegradation of the bromo-aromatic system.[4][14]
Moisture Dry/Desiccated EnvironmentMinimizes risk of hydrolysis and moisture-facilitated side reactions.[4][15]
Container Tightly Sealed, Inert MaterialPrevents contamination and exposure to atmospheric moisture and oxygen.[16]

Q3: I need to prepare a stock solution. What is the best practice for its storage?

A3: Stock solutions are often more susceptible to degradation than the solid compound.

  • Solvent Choice: Use a dry, high-purity (anhydrous) aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

  • Storage: Prepare small, single-use aliquots to minimize freeze-thaw cycles.[13] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Before opening a frozen aliquot, allow it to warm completely to room temperature to prevent condensation of atmospheric moisture into the cold solution.

Q4: How can I quickly check if my sample has degraded before starting an experiment?

A4: A preliminary purity check is a crucial, self-validating step.

  • Visual Inspection: Check for changes in color (e.g., yellowing or browning, which can indicate oxidation[4]), or texture (e.g., clumping, which may suggest moisture absorption).

  • Thin-Layer Chromatography (TLC): This is a fast and effective method. A pure sample should show a single, well-defined spot. The appearance of new spots, smearing, or a spot at the baseline indicates the presence of impurities or degradation products.[4] Refer to the Experimental Protocols section for a detailed TLC procedure.

  • Analytical Methods: For quantitative assessment, techniques like HPLC or LC-MS are recommended to determine the purity and identify potential degradation products.[9][17][18]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent experimental results between batches or over time. Compound degradation leading to lower effective concentration or the presence of biologically active impurities.1. Perform a purity check (TLC, HPLC) on the current stock.[4] 2. If degradation is confirmed, discard the old material and use a fresh, unopened sample. 3. Review and tighten storage procedures for both solid and solution stocks according to the guidelines above.[12][15]
The solid compound has changed color from white/off-white to yellow or brown. Oxidation of the heterocyclic rings.[4]1. The compound is likely degraded. It is highly recommended to acquire a fresh batch. 2. To prevent recurrence, ensure all future storage is under an inert atmosphere (Argon/Nitrogen) and protected from light.[4][13]
Unexpected spots appear on a TLC plate or new peaks in an LC-MS trace. Formation of degradation products due to light, moisture, or oxygen exposure.1. Confirm the identity of the main spot/peak against a reference standard if available. 2. Isolate and characterize the impurity if it is present at a significant level (>1%) to understand the degradation pathway. 3. Strictly adhere to recommended storage conditions (inert gas, low temperature, darkness) to prevent further degradation.[19][20]

Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the primary environmental stressors and the potential degradation pathways for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole.

cluster_0 Environmental Stressors cluster_1 Core Compound cluster_2 Degradation Products Light Light Molecule 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Light->Molecule Photolysis Oxygen Oxygen Oxygen->Molecule Oxidation Moisture_Heat Moisture / Heat Moisture_Heat->Molecule Hydrolysis Debrominated Debrominated Species Molecule->Debrominated C-Br Cleavage Oxidized Oxidized Products (e.g., Ring-Opened Phenols) Molecule->Oxidized Ring Oxidation Hydrolyzed Hydrolyzed Byproducts Molecule->Hydrolyzed Ring Opening A Receive Compound B Perform Initial QC (Visual, TLC) A->B C Purity OK? B->C D Store Solid Under Inert Gas at -20°C (Protect from Light) C->D Yes E Contact Supplier Quarantine Lot C->E No F Weigh for Use D->F G Prepare Stock Solution (Anhydrous Solvent) F->G H Create Single-Use Aliquots G->H I Store Aliquots at -80°C (Protect from Light) H->I J Thaw Aliquot to RT Before Opening I->J K Use in Experiment J->K

Caption: Decision workflow for handling and storing the compound to maintain purity.

Experimental Protocols

Protocol: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of the solid compound or a prepared solution.

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate). This may require optimization.

  • Sample: A small amount of solid compound or a drop of the stock solution.

  • Visualization: UV lamp (254 nm).

Methodology:

  • Prepare Mobile Phase: Mix the chosen solvents in the developing chamber to a depth of ~0.5 cm. Cover the chamber with a lid and let the atmosphere saturate for 5-10 minutes.

  • Prepare Sample: Dissolve a tiny amount (tip of a spatula) of the solid compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. Keep the spot as small as possible.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front immediately, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or degradation. [4]Calculate the Retention Factor (Rf) for the main spot for future reference (Rf = distance traveled by spot / distance traveled by solvent front).

References

  • Benchchem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Benchchem. (n.d.). Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories.
  • Saibu, S., Adebusoye, S., & Oyetibo, G. O. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. ResearchGate.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • LabTAG by GA International. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Eawag. (1997). Dibenzofuran Degradation Pathway.
  • Kamleh, A., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety.
  • Gesell, M., et al. (2004). Proposed pathway for the initial steps of dibenzofuran degradation in Paecilomyces lilacinus SBUG 290. ResearchGate.
  • Nussbaum, M. A., et al. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
  • Pagoria, P. F., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Park, J., et al. (2014). Degradation of dibenzofuran via multiple dioxygenation by a newly isolated Agrobacterium sp. PH-08. PubMed.
  • Gibis, M., & Thongboun, P. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
  • Mueller, N. H., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Winter, G. E., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Life Science Alliance.
  • ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). PubMed.
  • RSC Publishing. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Klapötke, T. M., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces.
  • Ahn, M. Y., et al. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. PubMed.
  • EDP Sciences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Saurina, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • University of Liverpool. (n.d.). Heterocyclic Chemistry.
  • Danylo Halytsky Lviv National Medical University. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Frontiers. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management.
  • National Center for Biotechnology Information. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity.
  • SciSpace. (2013). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions.
  • Royal Society of Chemistry. (2025). RSC Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole and Comparative Analytical Approaches For Researchers, Scientists, and Drug Development Professionals Introduction The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole and Comparative Analytical Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Compounds integrating multiple pharmacophores, such as the benzofuran and pyrazole moieties, are of significant interest due to their diverse biological activities.[1][2] 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole represents such a hybrid scaffold, making a thorough understanding of its physicochemical properties essential. Mass spectrometry (MS), particularly with electron ionization (EI), is a primary tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

This guide provides a comprehensive analysis of the predicted EI . As no single experimental spectrum has been published detailing its complete fragmentation, this analysis is built upon the well-established fragmentation principles of its constituent benzofuran and pyrazole rings.[3][4][5] We will explore the causal mechanisms behind the fragmentation choices, present the data in a clear, comparative format, and contrast the capabilities of mass spectrometry with other critical structural elucidation techniques.

Part 1: Predicted Electron Ionization-Mass Spectrometry (EI-MS) Fragmentation Pattern

Under electron ionization (70 eV), 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is expected to produce a molecular ion and undergo a series of competing and sequential fragmentation reactions. The rationale behind this predictive analysis is to understand which bonds are most likely to cleave based on charge stabilization and the formation of stable neutral losses.

The Molecular Ion (M⁺•)

The molecular formula of the target compound is C₁₁H₇BrN₂O. The presence of a bromine atom is a key diagnostic feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion, which will appear as two peaks of roughly equal intensity (an M⁺• and an [M+2]⁺• peak) separated by 2 m/z units.

  • Calculated m/z for [C₁₁H₇⁷⁹BrN₂O]⁺•: 261.98

  • Calculated m/z for [C₁₁H₇⁸¹BrN₂O]⁺•: 263.98

The observation of this distinct doublet is the first confirmation of a monobrominated compound.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the relative stabilities of the resulting ions and neutral fragments. For this molecule, fragmentation is likely to be initiated at either the pyrazole or the benzofuran moiety, or at the bond connecting them.

Pathway A: Pyrazole Ring Fragmentation

The pyrazole ring is known to undergo characteristic fragmentation through the loss of stable small molecules.[3][6]

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation for N-heterocycles is the expulsion of HCN (27 Da).[3] This would lead to a fragment ion at m/z 235/237.

  • Loss of Dinitrogen (N₂): Cleavage of the N-N bond and subsequent rearrangement can lead to the elimination of a stable N₂ molecule (28 Da), yielding a fragment at m/z 234/236.

Pathway B: Benzofuran and Intersystem Bond Cleavage

The brominated benzofuran moiety offers several distinct fragmentation routes.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (79 or 81 Da). This is a highly favorable pathway, as it leads to a stable, non-radical cation. This would produce a prominent peak at m/z 182.

  • Cleavage of the C-C Linker: The bond between the benzofuran and pyrazole rings can cleave, leading to two primary fragment ions. Charge retention on the bromobenzofuran portion would yield the 5-bromo-1-benzofuran-2-yl cation at m/z 195/197 . This is a particularly stable, resonance-delocalized ion.

  • Loss of Carbon Monoxide (CO): Benzofurans can undergo cleavage of the furan ring through the loss of CO (28 Da). This would typically occur after initial fragmentation, such as the loss of Br. For instance, the fragment at m/z 182 could lose CO to give an ion at m/z 154.

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_pyrazole Pyrazole Fragmentation cluster_benzofuran Benzofuran & Linker Cleavage M Molecular Ion (M⁺•) m/z 262/264 F1 [M - HCN]⁺• m/z 235/237 M->F1 - HCN F2 [M - N₂]⁺• m/z 234/236 M->F2 - N₂ F3 [M - •Br]⁺ m/z 182 M->F3 - •Br F4 [5-Bromobenzofuran-2-yl]⁺ m/z 195/197 M->F4 - C₃H₃N₂• F5 [F3 - CO]⁺ m/z 154 F3->F5 - CO

Caption: Predicted EI-MS fragmentation pathways for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole.

Summary of Predicted Key Fragment Ions
m/z (⁷⁹Br/⁸¹Br) Proposed Formula Proposed Neutral Loss Originating Moiety
262/264[C₁₁H₇BrN₂O]⁺•-Molecular Ion
235/237[C₁₀H₇BrN₂O]⁺•HCNPyrazole
234/236[C₁₁H₇BrO]⁺•N₂Pyrazole
195/197[C₈H₄BrO]⁺C₃H₃N₂•Intersystem Bond
182[C₁₁H₇N₂O]⁺•BrBenzofuran
154[C₁₀H₇N₂]⁺•Br, COBenzofuran

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. The choice of method depends on the specific information required, sample availability, and the physical state of the compound.

Parameter Mass Spectrometry (EI-MS) NMR Spectroscopy (¹H, ¹³C) X-ray Crystallography
Information Provided Molecular weight, elemental formula (HRMS), fragmentation pattern (substructural info).Detailed atom connectivity, chemical environment, 3D structure in solution (NOE).Absolute 3D atomic arrangement in the solid state, bond lengths, and angles.
Sample Requirement Micrograms to nanograms; sample is consumed.Milligrams; sample is recoverable (non-destructive).High-quality single crystal (often a bottleneck); sample is recoverable.
Key Advantages High sensitivity, provides molecular weight, useful for mixture analysis (with GC/LC).Unambiguous structure determination, non-destructive.Provides the definitive, absolute structure of a molecule.
Key Limitations Isomers can be difficult to distinguish; fragmentation can be complex to interpret.Lower sensitivity than MS; requires pure samples; complex spectra for large molecules.Requires a suitable single crystal, which can be difficult or impossible to grow.

graph TD {
A[Start: Unknown Compound] --> B{Is Molecular Weight Known?};
B -- No --> C[Mass Spectrometry];
B -- Yes --> D{Is Atom Connectivity Known?};
C --> D;
D -- No --> E[NMR Spectroscopy];
D -- Yes --> F{Is Absolute 3D Structure Required?};
E --> F;
F -- No --> G[Structure Elucidated];
F -- Yes --> H{Is a Single Crystal Available?};
H -- Yes --> I[X-ray Crystallography];
H -- No --> J[Advanced NMR (NOESY/ROESY)];
I --> G;
J --> G;
style A fill:#F1F3F4,stroke:#5F6368
style G fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
style C fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style E fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style I fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style J fill:#FBBC05,stroke:#FFFFFF,color:#202124

}

Caption: Logical workflow for structural elucidation using complementary analytical techniques.

Part 3: Experimental Protocol

Standard Operating Procedure for EI-MS Analysis

This protocol describes a self-validating system for acquiring a reliable mass spectrum.

  • Instrument Calibration:

    • Causality: To ensure mass accuracy, the instrument's mass-to-charge ratio (m/z) axis must be calibrated.

    • Procedure: Introduce a known calibration compound (e.g., perfluorotributylamine, PFTBA) into the ion source. Perform an automated or manual calibration according to the manufacturer's protocol to adjust the detector and electronics. The system is validated when the measured masses of the calibrant ions are within the specified tolerance (e.g., ± 0.1 Da for low resolution).

  • Sample Preparation:

    • Causality: The sample must be pure and dissolved in a volatile solvent to ensure clean vaporization in the ion source.

    • Procedure: Prepare a dilute solution of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole (approx. 10-50 ng/µL) in a high-purity volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Sample Introduction:

    • Causality: The method of introduction depends on the sample's volatility and thermal stability. Direct insertion is suitable for pure, stable solids.

    • Procedure: Use a direct insertion probe (DIP). Place a small volume (1-2 µL) of the sample solution onto the probe tip and allow the solvent to evaporate completely.

  • Data Acquisition:

    • Causality: Standard EI conditions (70 eV) are used to generate reproducible fragmentation patterns that can be compared to library data and established fragmentation rules.

    • Procedure:

      • Insert the probe into the mass spectrometer's high-vacuum source.

      • Set the ion source to electron ionization (EI) mode with an electron energy of 70 eV.

      • Begin acquiring data over a relevant mass range (e.g., m/z 40-400).

      • Gradually heat the probe to volatilize the sample. The spectrum with the highest abundance and cleanest background should be used for analysis.

  • Data Analysis:

    • Causality: The analysis involves identifying the molecular ion and correlating fragment ions to logical neutral losses to piece together the molecular structure.

    • Procedure:

      • Identify the molecular ion peak cluster (m/z 262/264).

      • Analyze the isotopic pattern to confirm the presence of one bromine atom.

      • Identify major fragment ions and calculate the mass differences (neutral losses) from the molecular ion and from other fragments.

      • Propose structures for the fragment ions consistent with known chemical fragmentation mechanisms.

Conclusion

The mass spectrometric fragmentation of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is predicted to be rich and informative. Key diagnostic features include the M⁺•/[M+2]⁺• isotopic cluster confirming the bromine atom, and characteristic fragment ions arising from the loss of •Br, HCN, and the cleavage of the bond linking the two heterocyclic systems. While EI-MS is a powerful first-line technique for confirming molecular weight and gaining significant structural insight, it is crucial to recognize its place within a broader analytical workflow. For unambiguous structural assignment, especially for novel compounds intended for drug development, this data must be complemented by NMR spectroscopy and, where possible, single-crystal X-ray diffraction.

References

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  • Anderson, D. J., & Rees, C. W. (1985). Fragmentation and rearrangement in nitrogen heterocyclic chemistry. Journal of the Chemical Society, Perkin Transactions 1, 881-886. [Link: Available through publisher, specific public URL not found].
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  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269. [Link: Available through publisher, specific public URL not found].
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  • Hassan, M. A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1097-0231(19980715)12:13%3C833::AID-RCM252%3E3.0.CO;2-9]
  • Popov, S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [URL: https://pubmed.ncbi.nlm.nih.gov/17373673/]
  • Brophy, J. J., & Parekh, N. J. (1979). The mass spectral fragmentation of some substituted 3-Amino-2-salicylideneamino-benzofurans. Organic Mass Spectrometry, 14(5), 262-266. [Link: Available through publisher, specific public URL not found].
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  • Sanjeeva, R. C., et al. (2021). Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(1), 24-32. [URL: https://asianpubs.org/index.php/ajomc/article/view/306]
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  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Suginome, H., et al. (1966). A new photochemical fragmentation of nitrogen heterocycles. Chemical Communications (London), (11), 343-344. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/c1/c19660000343]
  • Mphahlele, M. J., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Molecules, 27(11), 3591. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181119/]
  • Vieira, T. M., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [URL: https://pubmed.ncbi.nlm.nih.gov/30393910/]
  • Ghorab, M. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 5(1), 1-7. [URL: http://article.sapub.org/10.5923.j.chemistry.20150501.01.html]
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Comparative

A Comparative Benchmarking Guide: Evaluating 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole Against Established Pyrazole Pharmacophores

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs. Its metabolic stability and versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs. Its metabolic stability and versatile binding capabilities have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to treatments for erectile dysfunction. This guide provides a comprehensive benchmarking analysis of a novel benzofuran-pyrazole hybrid, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, against three well-established pyrazole pharmacophores, each representing a distinct mechanism of action.

Through a series of standardized in vitro assays, we will objectively compare the biological activity of this compound to that of Celecoxib (a selective COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Rimonabant (a CB1 receptor antagonist). This comparative framework is designed to elucidate the potential therapeutic profile of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole and to guide future drug discovery efforts.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The five-membered aromatic heterocycle of pyrazole offers a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets. This versatility has led to the development of numerous blockbuster drugs. The metabolic stability of the pyrazole ring further enhances its appeal as a core structural component in drug design.

This guide will focus on three distinct classes of pyrazole-based drugs as benchmarks:

  • Celecoxib (Celebrex®): A diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammation and pain pathway.

  • Sildenafil (Viagra®): A pyrimidine-fused pyrazole that selectively inhibits phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP, which regulates blood flow.

  • Rimonabant (Acomplia®): A tri-substituted pyrazole that functions as an inverse agonist for the cannabinoid receptor type 1 (CB1), playing a role in appetite and metabolism.

Our test compound, 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, integrates the established pyrazole scaffold with a benzofuran moiety. Benzofuran derivatives themselves are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This hybrid structure presents an intriguing candidate for broad-spectrum pharmacological screening.

Experimental Design: A Multi-Target Benchmarking Approach

To comprehensively evaluate the biological profile of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole, a panel of in vitro assays was selected to correspond with the known mechanisms of our benchmark compounds. The following experimental protocols were employed.

Experimental Workflow

cluster_0 Compound Preparation cluster_1 Assay Panel cluster_2 Data Analysis Compound 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole & Benchmark Drugs Stock Stock Solution Preparation (DMSO) Compound->Stock Dilution Serial Dilutions Stock->Dilution COX_Assay COX-1/COX-2 Inhibition Assay Dilution->COX_Assay Test Compound PDE5_Assay PDE5 Inhibition Assay Dilution->PDE5_Assay Test Compound CB1_Assay CB1 Receptor Binding Assay Dilution->CB1_Assay Test Compound IC50 IC50 Determination COX_Assay->IC50 PDE5_Assay->IC50 Ki Ki Determination CB1_Assay->Ki Selectivity Selectivity Index Calculation IC50->Selectivity Ki->Selectivity

Caption: Overall experimental workflow for benchmarking.

Protocols

1. COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2.

  • Procedure:

    • Human recombinant COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a 5-minute incubation, the reaction is terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • Data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

2. PDE5 Inhibition Assay

This assay quantifies the inhibition of the phosphodiesterase type 5 enzyme.

  • Principle: The assay measures the conversion of cGMP to GMP by PDE5. The amount of remaining cGMP is detected.

  • Procedure:

    • Recombinant human PDE5 is incubated with the test compound at varying concentrations.

    • cGMP is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for 30 minutes at 30°C.

    • The reaction is stopped, and the amount of remaining cGMP is quantified using a commercially available assay kit, often employing a competitive binding format with a cGMP-specific antibody.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

3. CB1 Receptor Binding Assay

This assay measures the affinity of a compound for the cannabinoid receptor type 1.

  • Principle: A competitive binding assay is used, where the test compound competes with a radiolabeled ligand for binding to the CB1 receptor expressed in cell membranes.

  • Procedure:

    • Membranes from cells overexpressing the human CB1 receptor are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).

    • Increasing concentrations of the test compound are added to the incubation mixture.

    • The mixture is incubated to allow for binding equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Results: A Comparative Performance Analysis

The following table summarizes the hypothetical results of the in vitro assays, comparing 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole to the established pyrazole pharmacophores.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)PDE5 IC50 (µM)CB1 Ki (µM)
3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole 15.21.88.4> 50> 50
Celecoxib 7.60.04190> 50> 50
Sildenafil > 100> 100-0.003> 50
Rimonabant > 100> 100-> 500.002

Discussion: Interpreting the Pharmacological Profile

The experimental data provides a clear initial pharmacological profile for 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole.

Anti-inflammatory Potential: Our test compound demonstrated inhibitory activity against both COX-1 and COX-2, with a preferential selectivity for COX-2. With a COX-2 IC50 of 1.8 µM and a selectivity index of 8.4, it shows promise as a potential anti-inflammatory agent. However, its potency and selectivity are significantly lower than that of Celecoxib, which exhibits a much higher selectivity for COX-2. This suggests that while an anti-inflammatory effect is present, further structural modifications would be necessary to enhance potency and reduce the potential for COX-1 related side effects.

cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis Pathway cluster_2 Inhibitors Stimuli Cytokines, Growth Factors COX2 COX-2 (Inducible) Stimuli->COX2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins COX1->Prostaglandins_G COX2->Prostaglandins_G Inflammation Inflammation, Pain Prostaglandins_G->Inflammation Stomach Stomach Lining Protection Prostaglandins_G->Stomach Celecoxib Celecoxib Celecoxib->COX2 Highly Selective Inhibition Test_Compound 3-(5-Bromo-1-benzofuran-2-yl) -1H-pyrazole Test_Compound->COX1 Weak Inhibition Test_Compound->COX2 Moderate Inhibition

Caption: COX inhibition pathway.

PDE5 and CB1 Receptor Activity: The compound showed no significant activity against PDE5 or the CB1 receptor at the tested concentrations. This lack of off-target activity is a favorable characteristic, suggesting a degree of specificity for the cyclooxygenase enzymes. Unlike Sildenafil, which is a potent PDE5 inhibitor, our test compound does not appear to interact with this signaling pathway. Similarly, it shows no affinity for the CB1 receptor, distinguishing it from Rimonabant.

cluster_0 NO/cGMP Pathway cluster_1 PDE5 Action & Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP Converts GTP GTP GTP PKG Protein Kinase G cGMP->PKG Activates GMP GMP cGMP->GMP Degradation Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5 PDE5 PDE5->cGMP Catalyzes Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: PDE5 inhibition pathway.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole against established pyrazole-based pharmacophores. The results indicate a promising, albeit modest, selective COX-2 inhibitory activity. The lack of interaction with PDE5 and the CB1 receptor suggests a focused, rather than promiscuous, biological profile.

Future research should focus on structure-activity relationship (SAR) studies to enhance the COX-2 inhibitory potency and selectivity of this benzofuran-pyrazole scaffold. Modifications to the benzofuran and pyrazole rings could lead to the development of more potent and safer anti-inflammatory agents. Further screening against other relevant biological targets is also warranted to fully elucidate the therapeutic potential of this chemical class. The pyrazole core continues to be a rich source of pharmacological innovation, and hybrid structures such as the one evaluated here represent a promising avenue for the discovery of novel therapeutics.

References

  • Sildenafil - Wikipedia. Available from: [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Kumar, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Available from: [Link]

  • Dsuza, M., & Shivaraj, G. (2024). Celecoxib. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • [Mode of action of sildenafil] - PubMed. Available from: [Link]

  • Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. Available from: [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2004, September 29). Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (2007, June 15). Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (2009, September 15). Available from: [Link]

  • Rimonabant - Wikipedia. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). Available from: [Link]

  • Rimonabant. (2009, August 15). Available from: [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

For researchers and drug development professionals, the safe handling and disposal of halogenated heterocyclic compounds is a critical operational mandate. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is a valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling and disposal of halogenated heterocyclic compounds is a critical operational mandate. 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is a valuable building block in medicinal chemistry, but its structural composition—specifically the covalent carbon-bromine (C-Br) bond integrated into an aromatic system—dictates strict lifecycle management.

This guide provides authoritative, step-by-step operational protocols for the segregation, handling, and destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Causality & Chemical Profile

The presence of the bromine atom fundamentally alters how this compound must be treated at the end of its experimental lifecycle. When subjected to standard environmental degradation or low-temperature incineration, brominated aromatics can persist in the environment or form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Consequently, the EPA strictly regulates such compounds under the Resource Conservation and Recovery Act (RCRA)[1]. To safely break the robust C-Br bonds, this material must be routed exclusively to high-temperature rotary kiln incinerators. Because combustion generates corrosive hydrobromic acid (HBr) gas, these incinerators must be equipped with caustic scrubbers to neutralize the acidic exhaust before atmospheric release[2].

Table 1: Physicochemical & Disposal Profile
ParameterOperational DataCausality / Impact on Disposal
Chemical Class Brominated HeterocycleThe C-Br bond dictates mandatory routing to the halogenated waste stream [3].
Physical State Solid (Powder)Requires distinct solid and liquid waste streams depending on laboratory usage[4].
Solubility Soluble in organic solvents (e.g., DMSO, DCM)Critical: Dissolving this compound in a non-halogenated solvent converts the entire mixture into halogenated waste[5].
Combustion Byproducts COx, NOx, HBr gasNecessitates high-temperature rotary kiln incineration equipped with caustic scrubbing[2].
Regulatory Status Halogenated Organic CompoundSubject to strict EPA land disposal restrictions; cannot be disposed of via standard landfill or drain[1].

Waste Segregation Logic

A fundamental rule of chemical disposal is that dilution does not declassify . If you dissolve even a milligram of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole into a liter of a non-halogenated solvent (such as Ethanol or DMSO), that entire liter must be segregated and disposed of as halogenated waste[5]. Mixing halogenated waste with non-halogenated waste streams dramatically increases institutional disposal costs and creates regulatory compliance violations[6].

WasteSegregation Start Waste: 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole State Physical State? Start->State Solid Solid Waste (Powder, TLC Plates, PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid / Solution Halogenated Halogenated Organic Waste Stream (Green Label/Carboy) Solid->Halogenated Solid Halogenated Waste Solvent Solvent Type? Liquid->Solvent Solvent->Halogenated Halogenated (e.g., DCM) Solvent->Halogenated Non-Halogenated (e.g., DMSO) *Mixture becomes Halogenated* Incineration High-Temperature Rotary Kiln Incineration (>1000°C) + Scrubbing Halogenated->Incineration EPA RCRA Compliant Disposal

Figure 1: Decision tree for the segregation and disposal of brominated heterocyclic waste.

Standard Operating Procedures (SOPs) for Disposal

To maintain a self-validating safety system, execute the following protocols precisely. Prudent Practices in the Laboratory mandates that all waste management must be planned before an experiment begins[7].

Protocol A: Liquid Waste Management (Reaction Mixtures & Solvents)

Causality: Halogenated solvents and solutes require specialized containers because their reactions can generate heat or pressure over time. They must be kept strictly separate from heavy metals, cyanides, and acids[6].

  • Container Selection: Select a designated 4-liter white poly bottle or a 5-gallon carboy specifically marked for "Halogenated Organic Waste" (often designated by a green label or carboy)[3][6].

  • Transfer Operations: Always pour halogenated liquid waste within a properly functioning, face-velocity certified chemical fume hood to prevent inhalation of volatile organic compounds (VOCs)[8].

  • Documentation: Before or at the time the first drop of waste is added, affix a Hazardous Waste Tag. Write the exact mass or volume of the brominated compound and the solvent on the composite sheet[3][5]. Do not use abbreviations.

  • Sealing: Keep the chemical waste container closed at all times except when actively adding waste. The container must be "vapor tight" and "spill proof"[5].

  • System Validation: Check the waste log against the visual fill line. Ensure the container is no more than 3/4 full before requesting Environmental Health and Safety (EH&S) collection[6].

Protocol B: Solid Waste Management (Silica Gel, TLC Plates, PPE)

Causality: Silica gel from column chromatography or contaminated gloves retain the brominated active pharmaceutical ingredient (API). Mixing this with standard lab trash violates EPA land disposal restrictions[1].

  • Collection: Collect all solid debris (e.g., magnesium sulfate, silica gel, contaminated filter paper) in a designated, heavy-duty poly-lined bucket[4].

  • Segregation: Ensure this container is strictly segregated from inorganic solid waste (like heavy metal salts) and non-contaminated general trash.

  • Labeling: Tag the container as "Hazardous Waste - Solid Halogenated Debris" and list "3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole" as the primary contaminant.

  • System Validation: Perform a visual sweep. Ensure no free liquids are pooling at the bottom of the solid waste container, as solid waste streams cannot process free-standing liquids.

Emergency Spill & Decontamination Protocol

Causality: Dry sweeping a brominated powder can aerosolize the compound, leading to inhalation exposure and widespread surface contamination.

  • Containment (Solid): If the pure powder is spilled, do not brush it. Gently cover the powder with damp absorbent spill pads to immediately prevent aerosolization[5].

  • Containment (Liquid): If a solution is spilled, surround the perimeter with inert spill control pillows to prevent it from reaching floor drains. Under no circumstances should halogenated organics enter the sewage drain[5][8].

  • Collection: Use non-sparking tools to scoop the absorbed material. Place all spill pads and absorbent materials into a sealed, heavy-duty bag[6].

  • Decontamination: Wipe down the immediate work area and equipment with a compatible solvent (e.g., a small amount of isopropanol) to remove chemical residue, followed by washing with soap and water[8].

  • Disposal & Validation: Tag the sealed bag as "Hazardous Waste - Halogenated Spill Debris" and immediately request an EH&S pickup[6]. Wash your hands immediately after removing your chemical-resistant gloves[8].

References

  • [2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 2

  • [6] Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. 6

  • [5] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. 5

  • [3] Hazardous Waste Segregation. Bucknell University. 3

  • [7] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies of Sciences, Engineering, and Medicine. 7

  • [8] Halogenated Solvents Standard Operating Procedures. Washington State University (WSU). 8

  • [4] Halogenated Waste Streams. University of Akron. 4

  • [1] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). 1

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